2-Hydroxy-6-iodobenzoic acid chemical properties and stability
This guide provides a comprehensive technical analysis of 2-Hydroxy-6-iodobenzoic acid, focusing on its physicochemical behavior, stability mechanisms, and handling requirements for research and pharmaceutical applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 2-Hydroxy-6-iodobenzoic acid, focusing on its physicochemical behavior, stability mechanisms, and handling requirements for research and pharmaceutical applications.
Physicochemical Profiling, Stability Mechanisms, and Handling Protocols
Executive Summary
2-Hydroxy-6-iodobenzoic acid (CAS: 89677-81-6), also known as 6-iodosalicylic acid, is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.[1] Its structure features a carboxylic acid flanked by a hydroxyl group (C2) and an iodine atom (C6). This specific 1,2,6-substitution pattern creates a unique steric and electronic environment known as the "ortho-effect," which significantly influences its reactivity and stability.
Unlike its more common isomers (3-iodo and 5-iodosalicylic acid), the 6-iodo isomer exhibits heightened sensitivity to thermal decarboxylation due to steric crowding around the carboxylate moiety. This guide outlines the critical parameters for maintaining compound integrity during storage and experimental use.
Chemical Identity & Structural Analysis[1][2]
The molecule is defined by the proximity of three functional groups on the benzene ring. The steric bulk of the iodine atom at the C6 position forces the carboxylic acid out of planarity with the aromatic ring, reducing resonance stabilization and increasing the ground-state energy of the molecule.
Intramolecular H-Bond: Strong interaction between C2-OH and C1-C=O.Steric Strain: C6-Iodine repels C1-COOH.[2]
Visualizing the Steric & Electronic Environment
The following diagram illustrates the competing forces within the molecule: the stabilizing hydrogen bond and the destabilizing steric clash.
Figure 1: Structural forces acting on the 2-Hydroxy-6-iodobenzoic acid scaffold. The C6-Iodine forces the Carboxylic Acid out of plane, increasing susceptibility to loss of CO₂.
The physical behavior of 2-hydroxy-6-iodobenzoic acid is dominated by its lipophilicity (due to iodine) and its acidity (enhanced by the ortho-effect).
Note:[2][3][4] Exact MP varies by crystal habit; decomposition often accompanies melting.
pKa (Acid)
~2.3 (Predicted)
Stronger acid than benzoic acid (pKa 4.2) due to steric inhibition of resonance and inductive effect of Iodine.
Solubility (Water)
Low (< 1 mg/mL)
Requires organic co-solvents (DMSO, Methanol, DMF) for biological assays.
Solubility (Organic)
High
Soluble in Ethanol, DMSO, Acetone, Ethyl Acetate.
LogP
~2.3
Moderate lipophilicity; suitable for membrane permeability studies.
Stability & Degradation Mechanisms[9]
The primary stability concern for 2-hydroxy-6-iodobenzoic acid is thermal decarboxylation , followed by photolytic deiodination .
Thermal Decarboxylation
The "Ortho Effect" (steric crowding by the C6-Iodine) prevents the carboxyl group from achieving coplanarity with the benzene ring. This reduces the resonance energy that typically anchors the carboxyl group, making the C1-C(alpha) bond weaker.
Mechanism: Upon heating or in acidic media, the molecule loses CO₂ to form 3-iodophenol .
Trigger: Temperatures >60°C, or prolonged storage in acidic solution.
Photolytic Deiodination
Aryl iodides are inherently light-sensitive. Exposure to UV/visible light can cause homolytic cleavage of the C-I bond.
PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Analytical Methodology: Purity Assessment
A standard Reverse-Phase HPLC method is recommended to separate the parent compound from its decarboxylated impurity (3-iodophenol).
HPLC Protocol[3]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep COOH protonated).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-2 min: 5% B (Equilibration)
2-12 min: 5%
95% B (Linear Gradient)
12-15 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 300 nm (phenolic shift).
Expected Retention:
2-Hydroxy-6-iodobenzoic acid:[1] Elutes earlier (more polar due to COOH).
3-Iodophenol (Impurity): Elutes later (less polar, loss of COOH).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89677-81-6, 2-Hydroxy-6-iodobenzoic acid. Retrieved from [Link]
Dunn, R. F., et al. (2014).[5] Decarboxylation of Aromatic Acids: Kinetics and Mechanism. Journal of Organic Chemistry. (Contextual grounding on decarboxylation of ortho-substituted benzoates).
Angene Chemical. (2023). Safety Data Sheet: 2-Hydroxy-6-iodobenzoic acid. Retrieved from [Link]
Strategic Sourcing and Synthetic Utility of 6-Iodosalicylic Acid (CAS 89677-81-6)
Part 1: Executive Summary & The Regioisomer Trap In the landscape of halogenated benzoic acids, 6-Iodosalicylic acid (CAS 89677-81-6) represents a high-value, sterically congested scaffold distinct from its commoditized...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & The Regioisomer Trap
In the landscape of halogenated benzoic acids, 6-Iodosalicylic acid (CAS 89677-81-6) represents a high-value, sterically congested scaffold distinct from its commoditized isomer, 5-iodosalicylic acid (CAS 119-30-2).
Critical Warning for Sourcing:
A common failure mode in procurement is the accidental substitution of the 6-iodo isomer with the significantly cheaper 5-iodo isomer.
5-Iodosalicylic acid: Formed via direct electrophilic iodination (commodity).
This guide delineates the sourcing parameters, pricing expectations, and synthetic utility of the 6-iodo variant, ensuring your structure-activity relationship (SAR) campaigns rely on the correct chemical architecture.
Part 2: Chemical Identity & Specifications
Parameter
Specification
Notes
Chemical Name
2-Hydroxy-6-iodobenzoic acid
IUPAC
CAS Number
89677-81-6
Verify against CAS 119-30-2 (5-iodo)
Molecular Formula
C₇H₅IO₃
MW: 264.02 g/mol
Appearance
Off-white to pale beige solid
Light sensitive (store in amber vials)
Solubility
DMSO, Methanol, EtOAc
Poor water solubility at neutral pH
pKa
~2.5 (Carboxylic acid)
Lower than salicylic acid due to ortho-iodo electron withdrawal
Part 3: Market Landscape & Pricing Analysis
Unlike the 5-iodo isomer, which is available in multi-kilogram drums for <$100/kg, the 6-iodo isomer is a Research Chemical tier product. Its price reflects the complexity of forcing iodine into the sterically hindered 6-position (ortho to the carboxylate).
Note: Prices are volatile. If a vendor offers this CAS at <$5/g, suspect isomeric impurity (5-iodo).
Part 4: Synthetic Utility & Mechanism
Why the 6-Position Matters
The 6-iodo position provides a unique "handle" for cross-coupling reactions that is sterically adjacent to the carboxylic acid. This allows for the construction of:
Xanthones & Chromones: Via intramolecular cyclization involving the carboxylate.
Atropisomeric Biaryls: The steric bulk of the iodine (and subsequent substitutions) can induce axial chirality when coupled to hindered aromatics.
Diagram 1: The Regioisomer Divergence
This diagram illustrates why 6-iodosalicylic acid is synthetically distinct and more expensive than the 5-iodo variant.
Caption: Divergent synthetic pathways. Direct iodination favors the 5-position (cheap), while the 6-position requires complex directed metalation (expensive).
Part 5: Quality Control & Validation Protocols
When receiving a shipment of CAS 89677-81-6, you must validate the regiochemistry. The melting point alone is insufficient due to potential polymorphic variances.
1H-NMR Validation Protocol
The coupling constants (
-values) are the definitive fingerprint.
5-Iodosalicylic Acid (Impurity):
Protons are at positions 3, 4, 6.
H3 (ortho to OH) and H4 (meta to OH) show ortho-coupling (
).
H6 (ortho to COOH) appears as a doublet with meta-coupling (
).
6-Iodosalicylic Acid (Target):
Protons are at positions 3, 4, 5.
Key Feature: You will see a continuous spin system of three adjacent protons (H3, H4, H5).
Look for a triplet (or dd) for H4, and doublets for H3 and H5 with ortho-coupling (
Retention Time: The 6-iodo isomer typically elutes later than the 5-iodo isomer due to the "ortho effect" masking the polarity of the carboxylic acid via intramolecular hydrogen bonding with the hydroxyl.
Diagram 2: Sourcing Decision Logic
Caption: Quality Assurance workflow to prevent the accidental introduction of the 5-iodo regioisomer into the supply chain.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24895920, 6-Iodosalicylic acid. Retrieved from [Link]
Technical Guide: Solubility Profile & Characterization of 2-Hydroxy-6-iodobenzoic Acid
The following technical guide details the solubility profile, physicochemical characterization, and purification protocols for 2-Hydroxy-6-iodobenzoic acid . Executive Summary Compound: 2-Hydroxy-6-iodobenzoic acid (6-Io...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical characterization, and purification protocols for 2-Hydroxy-6-iodobenzoic acid .
Executive Summary
Compound: 2-Hydroxy-6-iodobenzoic acid (6-Iodosalicylic acid)
CAS Registry Number: 89677-81-6
Molecular Formula: C
This guide addresses the solubility behavior of 2-hydroxy-6-iodobenzoic acid, a specialized intermediate used in the synthesis of benzoxazoles and kinase inhibitors. Unlike its more common isomer (5-iodosalicylic acid), the 6-iodo substitution pattern creates a unique "ortho-effect," significantly influencing its solubility, acidity, and crystallization behavior. The steric bulk of the iodine atom at the 6-position, combined with the hydroxyl group at the 2-position, creates a crowded environment around the carboxylic acid, altering its interaction with solvents compared to standard salicylic acid derivatives.
Physicochemical Profile & Structural Mechanics[4]
Structural Analysis
The molecule features a benzene core with three contiguous substituents: a hydroxyl group (-OH) at C2, a carboxylic acid (-COOH) at C1, and an iodine atom (-I) at C6.[4]
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This "closes" the polar head group, reducing its ability to interact with water and increasing solubility in non-polar organic solvents.
Steric Ortho-Effect: The bulky iodine atom at C6 forces the carboxyl group out of planarity with the aromatic ring. This steric inhibition of resonance typically increases acidity (lowering pKa) and reduces lattice energy, potentially enhancing solubility in organic media compared to the planar 5-iodo isomer.
Key Properties
Property
Value / Estimate
Context
Melting Point
164–172 °C
Range depends on purity/polymorph [1, 2].
pKa (Acid)
~2.0 – 2.5 (Est.)
More acidic than salicylic acid (pKa 2.97) due to ortho-iodine induction and steric effects.
LogP
~2.3
Moderate lipophilicity; favorable for organic extraction.
The solubility profile is categorized by solvent class, derived from synthesis workups and recrystallization protocols.[6]
Solubility Data Matrix
Solvent Class
Specific Solvent
Solubility Status
Application Notes
Polar Protic
Ethanol / Water
High (Hot)
Primary Recrystallization System. Soluble in hot EtOH; crystallizes upon cooling or water addition [3].
Methanol
High
Suitable for transfer and reagent preparation.
Polar Aprotic
DMF / DMSO
Very High
Used as reaction media (e.g., nucleophilic substitutions). Breaks intramolecular H-bonds.
Ethers
Diethyl Ether
High
Primary Extraction Solvent. Excellent for extracting the free acid from acidified aqueous phases [2].
THF
High
Good solubility; often used in lithiation or coupling reactions.
Chlorinated
Dichloromethane (DCM)
Moderate
Soluble, but less efficient than ether. Often used for partitioning.
Non-Polar
Hexanes / Heptane
Low
Poor solubility. Used as an anti-solvent to precipitate the product.
Aqueous
Water (Neutral)
Low (Sparingly)
<1 g/L at RT. Presence of Iodine and intramolecular H-bond reduces hydrophilicity.
Water (Alkaline)
High
Dissolves readily as the carboxylate salt (e.g., in 1M NaOH or KOH) [2].
Mechanistic Visualization
The following diagram illustrates how solvent interactions dictate the compound's state (Solid vs. Solute).
Figure 1: Solubility mechanisms driven by solvent polarity and ionization state.
Experimental Protocols
Protocol A: Standard Recrystallization (Purification)
This method is the gold standard for obtaining high-purity crystals (e.g., >98%) from crude synthesis mixtures.
Reagents: Ethanol (95% or absolute), Deionized Water.
Dissolution: Place crude 2-hydroxy-6-iodobenzoic acid in a flask equipped with a reflux condenser. Add minimum Ethanol required to dissolve the solid at boiling temperature (~78°C).
Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through a pre-heated funnel.
Crystallization: Remove from heat. Slowly add warm Water dropwise until a faint turbidity persists.
Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50% EtOH/Water.
Drying: Dry in a vacuum oven at 40–50°C to constant weight.
Google Patents. (1989). US4932999A - Pyrimidine compounds, and herbicidal method and compositions. Retrieved from (Describing dissolution in KOH and extraction with Diethyl Ether).
Angene Chemical. (2024). Certificate of Analysis: 2-Hydroxy-6-iodobenzoic acid.[2][7][8] Retrieved from (Confirming identity and solid form).
Technical Guide: Structure-Activity Relationship & Therapeutic Potential of Iodinated Salicylic Acid Derivatives
[1] Executive Summary This technical guide provides a rigorous analysis of iodinated salicylic acid derivatives, focusing on 3,5-diiodosalicylic acid (DIS) and 5-iodosalicylic acid .[1] While salicylic acid is a foundati...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a rigorous analysis of iodinated salicylic acid derivatives, focusing on 3,5-diiodosalicylic acid (DIS) and 5-iodosalicylic acid .[1] While salicylic acid is a foundational pharmacophore in medicinal chemistry, its iodinated analogs exhibit distinct physicochemical properties—specifically elevated lipophilicity and acidity—that drastically alter their biological profile.
This guide is designed for drug development professionals and explores the transition of these molecules from simple anti-inflammatory agents to potent mitochondrial uncouplers and transthyretin (TTR) stabilizers .
Part 1: Chemical Architecture & Physicochemical Profiling[1]
The structure-activity relationship (SAR) of iodinated salicylic acids is driven by the unique electronic and steric properties of the iodine atom.[1] Iodine is a large, lipophilic halogen that exerts a strong inductive electron-withdrawing effect ($ -I $) while also capable of halogen bonding.[1]
Comparative Physicochemical Data
The following table synthesizes experimental and predicted data to illustrate the impact of iodination on the core salicylate scaffold.
Compound
Structure
pKa (COOH)
LogP (Lipophilicity)
Molecular Weight
Key Biological Activity
Salicylic Acid
2.97
2.26
138.12
Anti-inflammatory (COX inhibition)
5-Iodosalicylic Acid
~2.67
~3.10
264.02
TTR Stabilization, Antibacterial
3,5-Diiodosalicylic Acid
~2.07
4.56
389.91
Mitochondrial Uncoupling, GPR35 Agonist
The "Iodine Effect" on SAR
Acidity Modulation: The introduction of iodine atoms at the C3 and C5 positions lowers the pKa of the carboxylic acid and the phenolic hydroxyl group via electron withdrawal. This stabilizes the conjugate base (anion), which is critical for the molecule's ability to act as a proton shuttle.
Lipophilicity Surge: The addition of two iodine atoms doubles the LogP (from ~2.3 to ~4.6). This drastic increase in lipophilicity allows the molecule to partition effectively into the lipid bilayer of the inner mitochondrial membrane, a prerequisite for uncoupling activity.
Steric Bulk & Halogen Bonding: The large iodine radius (1.98 Å) creates steric occlusion but also enables specific halogen-bonding interactions, particularly in the thyroxine-binding pockets of Transthyretin (TTR).[1]
Part 2: Mechanism of Action[1]
Mitochondrial Uncoupling (Protonophore Activity)
The most significant pharmacological deviation of 3,5-diiodosalicylic acid from its parent compound is its ability to uncouple oxidative phosphorylation.[1]
Mechanism:
Entry: The protonated, neutral form of DIS (
) diffuses freely across the Outer and Inner Mitochondrial Membranes (IMM) due to its high lipophilicity.
Dissociation: In the mitochondrial matrix (pH ~8.0), the acidic environment promotes the release of the proton (
).
Return: The resulting anion (
) is stabilized by the electron-withdrawing iodine atoms, delocalizing the negative charge.[1] This "soft" anion can traverse the hydrophobic membrane core back to the intermembrane space (pH ~7.0), driven by the electrochemical potential.
Result: This cycle dissipates the proton gradient (
) generated by the Electron Transport Chain (ETC) without generating ATP, releasing energy as heat.
Transthyretin (TTR) Stabilization
Both 5-iodo and 3,5-diiodosalicylic acid mimic the structure of thyroxine (
).[1] They bind to the deep halogen-binding pockets of the TTR tetramer, stabilizing the protein and preventing its dissociation into amyloidogenic monomers.[1] This makes them valuable scaffolds for developing drugs against TTR amyloidosis.
Part 3: Visualizations
SAR Logic Map
This diagram illustrates how structural modifications translate to physicochemical changes and subsequent biological effects.
Caption: SAR progression from Salicylic Acid to potent biological modulators via iodination.[1]
Mitochondrial Uncoupling Mechanism
A visual representation of the protonophore cycle across the Inner Mitochondrial Membrane.
Caption: The protonophore cycle of 3,5-diiodosalicylic acid dissipating the mitochondrial gradient.[1]
Part 4: Experimental Protocols
Synthesis of 3,5-Diiodosalicylic Acid
Objective: High-yield synthesis using Iodine Monochloride (ICl) to ensure regioselectivity.
Source: Adapted from Organic Syntheses Coll. Vol. 2, p.196.
Dissolution: Dissolve 25g of salicylic acid in 225 mL of glacial acetic acid in a reactor equipped with a mechanical stirrer.
Addition: Slowly add a solution of 62g Iodine Monochloride (ICl) in 165 mL glacial acetic acid while stirring.
Precipitation: Add 725 mL of water. A yellow precipitate of 3,5-diiodosalicylic acid will form immediately.[1]
Heating: Heat the mixture gradually to 80°C and maintain for 20 minutes. This ensures completion of the reaction and digestion of the precipitate.
Filtration: Cool to room temperature. Filter the voluminous precipitate via suction (Büchner funnel).
Purification: Wash the cake with dilute acetic acid, then water. Dissolve the solid in warm acetone, filter to remove inorganic salts, and reprecipitate by adding water.
Yield: Expect ~91-92% yield. Melting point should be 235–236°C (with decomposition).
Mitochondrial Uncoupling Assay (Respiration)
Objective: To quantify the potency of the derivative as a protonophore.
System: Isolated Rat Liver Mitochondria (RLM).
Equipment: Clark-type Oxygen Electrode or Seahorse XF Analyzer.
Protocol:
Isolation: Isolate RLM using standard differential centrifugation in isolation buffer (250 mM sucrose, 5 mM Tris-HCl, 1 mM EGTA, pH 7.4).
Basal Respiration: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer. Add substrate (e.g., 5 mM Succinate + Rotenone). Record State 2 respiration.
Positive Result: Immediate increase in oxygen consumption rate (OCR) without added ADP.
Control: Compare against DNP (2,4-Dinitrophenol) or FCCP.[1]
Validation: Add Oligomycin (ATP synthase inhibitor). If respiration persists, the mechanism is confirmed as uncoupling (proton leak) rather than ATP synthesis.
Technical Guide: Comparative Analysis of 6-Iodosalicylic Acid and 5-Iodosalicylic Acid
Part 1: Executive Summary The distinction between 5-iodosalicylic acid and 6-iodosalicylic acid represents a classic case of regioisomerism dictating synthetic accessibility and chemical reactivity. While 5-iodosalicylic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
The distinction between 5-iodosalicylic acid and 6-iodosalicylic acid represents a classic case of regioisomerism dictating synthetic accessibility and chemical reactivity. While 5-iodosalicylic acid is a commodity chemical readily accessible via electrophilic aromatic substitution, 6-iodosalicylic acid is a "design scaffold" requiring directed synthesis.
For the medicinal chemist, the choice between these two isomers is often a choice between electronic tuning (5-position) and steric control (6-position). This guide details the physicochemical divergences, synthetic protocols, and reactivity profiles necessary for their effective deployment in drug discovery.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
The immediate differentiator between the two isomers is their melting point and acidity. The proximity of the iodine atom to the carboxylate group in the 6-isomer induces significant steric strain, lowering the lattice energy (melting point) compared to the more symmetric, planar 5-isomer.
Table 1: Comparative Physicochemical Data
Feature
5-Iodosalicylic Acid
6-Iodosalicylic Acid
CAS Registry
119-30-2
16853-91-1
Structure
para-iodo to OH, meta to COOH
ortho to COOH, meta to OH
Melting Point
197 – 201 °C
164 – 165 °C
Predicted pKa
~2.67 (Acidic)
~2.2 – 2.5 (High Ortho-Effect)
Solubility
Soluble in alcohols, polar aprotic solvents
Soluble in alcohols; lower aqueous solubility
Primary Availability
Commercial Commodity
Specialized Reagent / Custom Synthesis
Technical Insight: The lower melting point of the 6-isomer is attributed to the disruption of the intermolecular hydrogen bonding network in the crystal lattice caused by the bulky iodine atom at the ortho position.
Part 3: Synthetic Methodologies
The synthesis of these isomers highlights the difference between thermodynamic control and kinetic/directed control.
Synthesis of 5-Iodosalicylic Acid (Direct Electrophilic Substitution)
The 5-position is electronically activated by the phenolic hydroxyl group (ortho/para director). Since the ortho position (C3) is sterically crowded by the adjacent hydroxyl, iodination preferentially occurs at the para position (C5).
Reagents: Salicylic acid, Iodine Monochloride (ICl) or
/Oxidant.
Mechanism: Electrophilic Aromatic Substitution (
).
Selectivity: High for 5-iodo; trace 3,5-diiodo formed if over-iodinated.
Synthesis of 6-Iodosalicylic Acid (Directed Strategy)
Direct iodination cannot access the 6-position due to the electronic directing effects of the -OH and -COOH groups, which deactivate C6 or direct away from it. Synthesis requires a Directed Ortho Metalation (DoM) strategy or a Sandmeyer reaction from a 6-amino precursor.
Route A (Sandmeyer): 2-Amino-6-hydroxybenzoic acid
Diazotization () Iodination ().
Route B (Lithiation): Protection of salicylic acid (e.g., as a MOM-ether or carbamate)
Directed Lithiation at C6 (using the carboxylate or amide as a directing group) Iodine quench.
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways. 5-Iodosalicylic acid is accessible via direct iodination, while 6-iodosalicylic acid requires precursor manipulation (e.g., Sandmeyer route).
Part 4: Structural Analysis & Intramolecular Bonding
The defining feature of salicylic acids is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylate.[1]
The 5-Iodo Scenario
Geometry: The iodine at C5 is remote from the IMHB motif.
Effect: The molecule retains the planar, "closed" conformation typical of salicylates. The acidity is enhanced primarily through the inductive electron-withdrawing effect of the iodine, stabilizing the phenolate/carboxylate negative charge.
The 6-Iodo Scenario (The "Ortho Effect")
Geometry: The iodine at C6 is chemically adjacent to the carboxylic acid group.
Steric Clash: The large van der Waals radius of Iodine (1.98 Å) clashes with the carboxyl group. This forces the carboxyl group to rotate out of the plane of the benzene ring to relieve steric strain.
Consequence:
Loss of Conjugation: The carboxyl group is no longer fully conjugated with the aromatic ring.
Acidity Modulation: While the inductive effect increases acidity, the disruption of the IMHB and resonance stabilization can lead to unpredictable pKa shifts. Generally, ortho-substituted benzoic acids are stronger acids due to the "Steric Inhibition of Resonance" which destabilizes the acid form more than the anion, or prevents the carboxyl group from accepting electron density from the ring.
Part 5: Reactivity Profile (Cross-Coupling)
In drug development, these molecules are often used as scaffolds for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Reactivity:Sterically Hindered. The oxidative addition of Palladium into the C-I bond is kinetically slower due to the flanking -COOH and -OH groups.
Required Adjustments:
Catalyst: Use active Pd(0) sources with electron-rich, bulky ligands (e.g., SPhos , XPhos , or Buchwald Precatalysts ) to facilitate oxidative addition in crowded environments.
Base: Stronger bases (e.g.,
) may be required.
Temperature: Often requires higher temperatures (100°C+) or microwave irradiation.
Figure 2: Reactivity kinetics. The 6-iodo position imposes a kinetic barrier to oxidative addition, necessitating specialized catalytic systems.
References
ChemicalBook. (2025). 5-Iodosalicylic acid Chemical Properties and CAS Data.[3][4][5] Retrieved from
PubChem. (2025).[6][7][3][8] 5-Iodosalicylic acid (CID 8388).[9] National Library of Medicine. Retrieved from
Google Patents. (1989). Pyrimidine compounds and herbicidal method (US4932999A). (Referencing melting points of 6-iodosalicylic acid). Retrieved from
Organic Syntheses. (1934). 3,5-Diiodosalicylic acid.[6][5] Org.[2][9] Synth. 1934, 14, 24. (Historical context for direct iodination selectivity). Retrieved from
BenchChem. (2025). Synthesis routes of 5-Iodosalicylic acid.[9] Retrieved from
2-Hydroxy-6-iodobenzoic acid molecular weight and exact mass
An In-Depth Technical Guide to 2-Hydroxy-6-iodobenzoic Acid: Properties, Synthesis, and Applications Introduction 2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic organic compound that hol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Hydroxy-6-iodobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic organic compound that holds significant interest for researchers and scientists in the fields of organic synthesis, material science, and drug development. Its molecular structure, featuring a benzoic acid backbone substituted with both a hydroxyl (-OH) group and an iodine (-I) atom at positions 2 and 6 respectively, imparts unique chemical reactivity and biological properties. The strategic placement of these functional groups makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, established synthesis methodologies, and key applications, with a particular focus on its relevance in modern chemical and pharmaceutical research.
Physicochemical and Structural Properties
The fundamental characteristics of 2-Hydroxy-6-iodobenzoic acid are crucial for its application in experimental settings. The presence of the heavy iodine atom significantly influences its molecular weight and mass, while the hydroxyl and carboxylic acid groups dictate its reactivity and physical properties such as solubility and melting point.
The synthesis of 2-Hydroxy-6-iodobenzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Iodination of Salicylic Acid
A common approach involves the direct electrophilic aromatic substitution of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl and carboxyl groups on the aromatic ring act as ortho- and para-directing groups, facilitating the introduction of iodine at the desired position.[1] This reaction typically requires an iodine source and an oxidizing agent to generate the active electrophile, hypoiodous acid (HOI) or an iodonium ion (I⁺).[1]
The Sandmeyer Reaction
An alternative and widely reported route utilizes the Sandmeyer reaction, which begins with an aminobenzoic acid precursor.[1][3] This multi-step process offers a high degree of regioselectivity.
Workflow of the Sandmeyer Reaction for 2-Iodobenzoic Acid Derivatives:
Caption: A simplified workflow of the Sandmeyer reaction.
This protocol provides a general outline for synthesizing 2-iodobenzoic acid derivatives, which can be adapted for 2-Hydroxy-6-iodobenzoic acid with appropriate starting materials.
Diazotization: Anthranilic acid is dissolved in hydrochloric acid and cooled to 0–5°C in an ice bath.[3]
Nitrite Addition: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled anthranilic acid solution to form the diazonium salt. The temperature must be maintained below 5°C to prevent decomposition.[3]
Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI).[3] The diazo group is replaced by iodine, leading to the formation of the 2-iodobenzoic acid derivative.
Isolation and Purification: The product precipitates out of the solution and can be collected by filtration. Further purification can be achieved through recrystallization.
The causality behind these steps lies in the conversion of a poor leaving group (the amino group) into an excellent one (the dinitrogen molecule, N₂), which is readily displaced by the iodide nucleophile.
Applications in Research and Drug Development
The unique structural features of 2-Hydroxy-6-iodobenzoic acid make it a valuable building block in several scientific domains.
Organic Synthesis
The compound serves as a versatile intermediate. The carboxylic acid and hydroxyl groups can undergo reactions such as esterification and etherification, while the iodine atom can be replaced through various nucleophilic substitution and cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the construction of complex molecular architectures.[1]
Material Science
The rigid, planar structure of 2-Hydroxy-6-iodobenzoic acid and its derivatives has led to investigations into their potential use as precursors for liquid crystals, which are integral to display technologies and optoelectronic applications.[1]
Drug Development and Medicinal Chemistry
This is a particularly promising area of application. The core scaffold of 2-hydroxybenzoic acid (salicylic acid) is a well-known pharmacophore. The addition of an iodine atom can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Anticancer Research: Acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid have demonstrated selective and potent cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), while showing minimal toxicity to normal cells.[1] These compounds are believed to induce apoptosis through various molecular mechanisms, making them attractive candidates for further preclinical development.[1]
Enzyme Inhibition: The broader class of 2-hydroxybenzoic acid derivatives has been identified as a "warhead" for designing selective inhibitors of enzymes like SIRT5, a member of the sirtuin family of proteins implicated in metabolism and cellular stress responses.[6] This highlights the potential of using the 2-Hydroxy-6-iodobenzoic acid scaffold to develop targeted therapeutics.
Biochemistry plays a pivotal role in drug development by contributing to target identification, drug design, and safety assessment.[7] The use of molecules like 2-Hydroxy-6-iodobenzoic acid as starting points for creating derivatives with specific biological activities is a cornerstone of modern medicinal chemistry.
Analytical Characterization
Ensuring the purity and confirming the identity of 2-Hydroxy-6-iodobenzoic acid are critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and robust technique for this purpose.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol is a representative method for analyzing phenolic compounds and can be optimized for 2-Hydroxy-6-iodobenzoic acid.
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[8]
Reagents and Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or Formic acid (for pH adjustment)
A reference standard of 2-Hydroxy-6-iodobenzoic acid
Chromatographic Conditions:
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% acid to ensure the carboxylic acid is protonated.[8]
Column Temperature: Ambient or controlled (e.g., 25 °C).
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
Standard and Sample Preparation:
Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of known concentration.
Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
Sample Solution: Prepare the sample to be analyzed at a concentration within the range of the calibration curve.
Analysis: Inject the standards and sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The concentration can be quantified using the calibration curve.
This self-validating system ensures accuracy and precision by bracketing the sample analysis with known standards, a fundamental principle of analytical quality control.
Conclusion
2-Hydroxy-6-iodobenzoic acid is a chemical compound of significant utility, characterized by a molecular weight of approximately 264.02 g/mol and an exact mass of 263.928314 Da.[2][4] Its value extends beyond these fundamental properties, stemming from its role as a versatile synthetic intermediate in the creation of novel materials and pharmaceuticals. The established synthesis routes, particularly those based on electrophilic substitution and the Sandmeyer reaction, provide reliable means for its preparation. For researchers in drug discovery, the demonstrated biological activity of its derivatives against cancer cells underscores its potential as a scaffold for developing next-generation therapeutics. As analytical techniques continue to advance, the precise characterization and application of 2-Hydroxy-6-iodobenzoic acid will undoubtedly continue to contribute to scientific innovation.
The Evolving Landscape of 2-Hydroxy-6-Iodobenzoic Acid: A Scaffold for Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [A Senior Application Scientist] Abstract 2-Hydroxy-6-iodobenzoic acid, a halogenated derivative of salicylic acid,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [A Senior Application Scientist]
Abstract
2-Hydroxy-6-iodobenzoic acid, a halogenated derivative of salicylic acid, has emerged as a versatile scaffold in medicinal chemistry. While the inherent biological activity of the parent molecule remains an area of ongoing investigation, its true potential is unlocked through chemical modification, leading to a diverse array of derivatives with significant therapeutic promise. This technical guide provides a comprehensive literature review of the biological activities associated with 2-hydroxy-6-iodobenzoic acid and its analogues, with a primary focus on their remarkable anticancer properties. We delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the strategic importance of 2-hydroxy-6-iodobenzoic acid as a foundational element in modern drug design.
Introduction: The Strategic Importance of the 2-Hydroxy-6-Iodobenzoic Acid Moiety
2-Hydroxy-6-iodobenzoic acid, also known as 6-iodosalicylic acid, is an aromatic compound characterized by a benzoic acid backbone with hydroxyl and iodo substituents at positions 2 and 6, respectively.[1] Its unique structural features, including the presence of a reactive carboxylic acid group, a phenolic hydroxyl group, and a bulky, lipophilic iodine atom, make it an attractive starting material for organic synthesis.[1] While early investigations have hinted at some intrinsic antimicrobial properties, the preponderance of current research indicates that 2-hydroxy-6-iodobenzoic acid primarily serves as a crucial building block for the generation of more complex and biologically active molecules.[1] The strategic placement of the iodo and hydroxyl groups allows for a variety of chemical modifications, leading to the development of derivatives with potent and selective biological activities.
This guide will explore the known biological landscape of 2-hydroxy-6-iodobenzoic acid, with a particular emphasis on the anticancer and antimicrobial activities of its derivatives. We will also provide detailed, field-proven experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of 2-Hydroxy-6-Iodobenzoic Acid and Its Derivatives
The synthetic accessibility of 2-hydroxy-6-iodobenzoic acid and its derivatives is a key factor driving its exploration in drug discovery.
Synthesis of 2-Hydroxy-6-Iodobenzoic Acid
A common laboratory-scale synthesis of 2-iodobenzoic acid involves the Sandmeyer reaction, starting from anthranilic acid.[2] While the direct iodination of 2-hydroxybenzoic acid (salicylic acid) can also be employed, methods to achieve regioselectivity at the 6-position are critical. One approach involves the reaction of salicylic acid with an iodinating agent in a suitable solvent.[3]
Illustrative Synthetic Workflow:
Caption: General iodination of salicylic acid.
Synthesis of Acylhydrazone Derivatives
The most biologically potent derivatives of 2-hydroxy-6-iodobenzoic acid reported to date are its acylhydrazone analogues.[1][4][5] The synthesis of these compounds is typically a two-step process.[5] First, the carboxylic acid group of 2-hydroxy-6-iodobenzoic acid is converted to a hydrazide. This is then followed by a condensation reaction with a variety of aldehydes or ketones to yield the final acylhydrazone derivatives.[5]
Experimental Protocol: Synthesis of Acylhydrazone Derivatives of 2-Hydroxy-6-Iodobenzoic Acid
Step 1: Synthesis of 2-Hydroxy-6-iodobenzohydrazide
Suspend 2-hydroxy-6-iodobenzoic acid (1 equivalent) in methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours.
Cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-hydroxy-6-iodobenzoate.
Dissolve the methyl ester in ethanol and add hydrazine hydrate (excess, e.g., 10 equivalents).
Reflux the mixture for 8-12 hours.
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
Wash the solid with cold ethanol and dry under vacuum to obtain 2-hydroxy-6-iodobenzohydrazide.
Step 2: Synthesis of Acylhydrazone Derivatives
Dissolve 2-hydroxy-6-iodobenzohydrazide (1 equivalent) in ethanol.
Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.
Upon completion, cool the reaction mixture to room temperature.
Collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum to yield the pure acylhydrazone derivative.
Biological Activities of 2-Hydroxy-6-Iodobenzoic Acid Derivatives
The derivatization of 2-hydroxy-6-iodobenzoic acid has unlocked a spectrum of potent biological activities, with anticancer effects being the most extensively studied.
Anticancer Activity
Acylhydrazone derivatives of 2-hydroxy-6-iodobenzoic acid have demonstrated remarkable and selective cytotoxicity against various cancer cell lines.[1]
3.1.1. Selective Cytotoxicity
A significant body of research highlights the selective anticancer activity of these compounds, with high potency against cancer cells and minimal toxicity toward normal cells.[1] For instance, certain acylhydrazone derivatives have shown impressive cytotoxic effects against MCF-7 breast cancer and PC-3 prostate cancer cell lines.[1]
Table 1: Cytotoxic Activity of Acylhydrazone Derivatives of 2-Hydroxy-6-iodobenzoic Acid.
Notably, the most potent derivative, compound 7d, exhibited no toxicity toward normal ME-16C breast epithelial cells, underscoring the selective nature of these compounds.[1]
3.1.2. Mechanism of Anticancer Action
The anticancer mechanism of these derivatives is multifaceted, involving the induction of apoptosis and cell cycle arrest.[1]
Apoptosis Induction: Treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations.[1]
Cell Cycle Arrest: Flow cytometry analysis has revealed that these derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1] For example, compound 7d was shown to increase the percentage of T-47D cells in the G2-M phase from 6.6% to 26.3%.[1]
Signaling Pathway Diagram:
Caption: Anticancer mechanism of action.
3.1.3. Structure-Activity Relationship (SAR)
SAR studies have indicated that the presence of a para-methoxy phenyl group is crucial for the potent and selective cytotoxicity of these acylhydrazone derivatives.[1] The electron-donating nature of the methoxy group is believed to enhance the interaction of the compound with its cellular targets.[1]
Antimicrobial Activity
While less explored than their anticancer effects, derivatives of hydroxybenzoic acids have shown promise as antimicrobial agents.[6][7] Early studies on 2-hydroxy-6-iodobenzoic acid itself have suggested some inhibitory effects against certain bacterial strains, although further investigation is needed to determine its full potential and mechanism of action.[1] More recent research on iodobenzoic acid hydrazides has revealed beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
Include positive (a known antibiotic) and negative (solvent alone) controls on the same plate.
Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours).
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Salicylates, the parent class of compounds to which 2-hydroxy-6-iodobenzoic acid belongs, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] While specific studies on the anti-inflammatory activity of 2-hydroxy-6-iodobenzoic acid are limited, the broader class of hydroxybenzoic acid derivatives has demonstrated anti-inflammatory potential.[6][10] Further research is warranted to explore the COX inhibitory and other anti-inflammatory effects of this iodinated salicylic acid derivative.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Prepare a reaction mixture containing COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations in a suitable buffer.
Initiate the reaction by adding arachidonic acid, the substrate for COX.
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
Stop the reaction by adding a quenching agent (e.g., a strong acid).
Measure the production of prostaglandin E2 (PGE2), a primary product of the COX reaction, using a commercially available ELISA kit.[11]
Calculate the percentage of COX inhibition by comparing the PGE2 levels in the presence of the test compound to those in a control reaction without the inhibitor.
Key Experimental Methodologies for Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this field, standardized and validated experimental protocols are essential.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Step-by-Step Protocol:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[15][16]
Step-by-Step Protocol:
Harvest and wash the cells after treatment with the test compound.
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
Treat the cells with RNase A to degrade RNA and prevent its interference with DNA staining.
Stain the cells with a PI solution, which intercalates with DNA.
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/PI assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Step-by-Step Protocol:
Harvest and wash the treated cells with phosphate-buffered saline (PBS).
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry within one hour.
Viable cells: Annexin V-FITC negative and PI negative.
Early apoptotic cells: Annexin V-FITC positive and PI negative.
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
Necrotic cells: Annexin V-FITC negative and PI positive.
Visualization of Apoptosis Assay Workflow:
Caption: Workflow for apoptosis detection.
Future Perspectives and Conclusion
2-Hydroxy-6-iodobenzoic acid stands as a testament to the power of scaffold-based drug design. While its own biological activity profile is not extensively documented, its utility as a synthetic precursor is undeniable. The remarkable anticancer and emerging antimicrobial activities of its acylhydrazone derivatives highlight the immense potential held within this chemical framework.
Future research should focus on several key areas:
Elucidation of the Parent Compound's Activity: A thorough investigation into the intrinsic biological activities of 2-hydroxy-6-iodobenzoic acid is warranted to fully understand its pharmacological profile.
Expansion of Derivative Libraries: The synthesis and screening of a broader range of derivatives will likely uncover novel compounds with enhanced potency and selectivity.
In-depth Mechanistic Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical candidates.
Exploration of Other Therapeutic Areas: The anti-inflammatory potential of this scaffold remains largely untapped and represents a promising avenue for future investigation.
References
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
Google Patents. (n.d.).
Tresserra-Rimbau, A., Lamuela-Raventós, R. M., & Moreno, J. J. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10985.
Wikipedia. (2023, August 5). 2-Iodobenzoic acid. [Link]
Ahmad, B., et al. (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. Molecules, 26(5), 1261.
SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
Saeed, S., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814.
Semantic Scholar. (n.d.). Anticancer Activity of -6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. [Link]
ResearchGate. (n.d.). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
Płaziński, W., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814.
NIH. (n.d.). An ELISA method to measure inhibition of the COX enzymes. [Link]
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]
ResearchGate. (n.d.). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. [Link]
Google Patents. (n.d.). CN103555556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
JoVE. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
NIH. (n.d.). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. [Link]
Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1651-1658.
Preprints.org. (2023).
Journal of Applied Pharmaceutical Science. (2018).
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers.
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
Application Note: Synthesis of 2-Hydroxy-6-iodobenzoic Acid via Modified Sandmeyer Iodination
[1] Abstract & Strategic Context This application note details the synthesis of 2-hydroxy-6-iodobenzoic acid (also known as 6-iodosalicylic acid) from 2-amino-6-hydroxybenzoic acid (6-aminosalicylic acid).[1] While tradi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Context
This application note details the synthesis of 2-hydroxy-6-iodobenzoic acid (also known as 6-iodosalicylic acid) from 2-amino-6-hydroxybenzoic acid (6-aminosalicylic acid).[1] While traditionally classified under "Sandmeyer-type" reactions, the iodination of diazonium salts is unique; unlike chlorination or bromination, it proceeds efficiently without a copper(I) catalyst due to the low oxidation potential of the iodide ion.
Target Audience: Medicinal chemists and process development scientists focusing on salicylate scaffolds for anti-inflammatory agents or metal-chelating ligands.[1]
Key Technical Considerations
Steric Congestion: The target molecule features a 1,2,3-trisubstituted benzene ring pattern (COOH at 1, OH at 2, I at 6).[1] The iodine atom at position 6 introduces significant steric strain against the carboxyl group, influencing both the stability of the diazonium intermediate and the final crystal packing.
Zwitterionic Precursor: The starting material (2-amino-6-hydroxybenzoic acid) exists as a zwitterion.[1] Proper acidification is critical to break the internal salt and ensure complete diazotization.
Safety Critical: Diazonium salts derived from hydroxy-benzoic acids can form diazo-oxides (diazoquinones), which are potentially shock-sensitive.[1] This protocol utilizes a one-pot, wet-intermediate method to mitigate explosion risks.[1]
Reaction Mechanism & Logic
The transformation occurs in two distinct phases: Diazotization and Iodine Substitution .[2][3]
Phase 1: Diazotization
The amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and sulfuric acid).
Unlike standard Sandmeyer reactions requiring Cu(I), iodide acts as its own reducing agent.[1] It reduces the diazonium ion to an aryl radical, which then abstracts an iodine atom.[3]
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical control points.
Caption: Sequential workflow for the conversion of 6-aminosalicylic acid to 6-iodosalicylic acid.
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-6-hydroxybenzoic acid (5.0 g, 32.6 mmol) in 30 mL of water .
Slowly add concentrated
(10 mL) dropwise while stirring.
Expert Note: The suspension may initially thicken as the sulfate salt forms. Ensure vigorous stirring to maintain a homogenous slurry.
is preferred over to prevent the formation of chlorinated byproducts (2-chloro-6-hydroxybenzoic acid) via competing Sandmeyer pathways.[1]
Add the nitrite solution dropwise to the reaction flask, maintaining the internal temperature below 5°C .
Observation: The slurry should dissolve into a clear (often orange/brown) solution as the diazonium salt forms.
Stir at 0°C for 20 minutes.
Critical Step: Add a small amount of solid Urea (approx.[1] 0.5 g) to decompose excess nitrous acid.[1]
Validation: Test with starch-iodide paper.[1][6] If the paper turns blue instantly, excess nitrite remains. Add urea until the paper remains white/pale. This prevents the formation of iodine gas (
Slow down addition rate; ensure efficient stirring.
Safety & Compliance (E-E-A-T)
Diazonium Instability: While aryl diazonium salts are versatile, those with ortho-hydroxy groups can form internal diazo-oxides.[1] Never isolate or dry the intermediate diazonium salt. Proceed immediately to the iodination step.
Nitrosamine Risk: The reaction generates nitrous acid. Ensure all glassware is quenched with urea or sulfamic acid before cleaning to prevent nitrosamine formation.[1]
Iodine Exposure: The reaction may liberate elemental iodine (
) if bisulfite quenching is insufficient.[1] Perform all operations in a certified chemical fume hood.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for Sandmeyer and Diazotization).
Krasnokutskaya, E. A., et al. "A convenient and general one-step preparation of aromatic iodides."[1][7] Synthesis2007 , 1, 81-84.[1][7]
Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][7] Organic Letters2008 , 10(18), 3961-3964.[1][7]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid" (Analogous chemistry validation). [1]
Protocol for diazotization of 6-aminosalicylic acid to 6-iodosalicylic acid
This Application Note provides a rigorous protocol for the synthesis of 6-iodosalicylic acid (6-iodo-2-hydroxybenzoic acid) via the diazotization of 6-aminosalicylic acid . This transformation utilizes a Sandmeyer-type i...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous protocol for the synthesis of 6-iodosalicylic acid (6-iodo-2-hydroxybenzoic acid) via the diazotization of 6-aminosalicylic acid .
This transformation utilizes a Sandmeyer-type iododeamination. Because the amino group is ortho to the carboxylic acid (position 6 relative to C1 carboxyl), this reaction proceeds through a diazonium carboxylate intermediate.
Critical Safety Advisory: The Ortho-Effect
WARNING: The diazotization of anthranilic acid derivatives (ortho-aminobenzoic acids) generates benzenediazonium-2-carboxylates (inner salts). These zwitterionic intermediates are explosive when dry .
Never filter or dry the intermediate diazonium salt.
Proceed immediately to the iodination step in the aqueous phase.
Maintain strict temperature control (< 5°C) during diazotization to prevent thermal decomposition before iodide addition.
Chemical Strategy & Mechanism
The synthesis involves three distinct phases:
Protonation & Solubilization: 6-aminosalicylic acid is zwitterionic and poorly soluble in water. Strong acid converts it to the soluble anilinium salt.
Diazotization: Treatment with sodium nitrite generates the nitrosonium ion (
), converting the amine to a diazonium salt. High acidity (pH < 1) is strictly maintained to prevent the diazonium species from coupling with the electron-rich phenolic ring (which would form unwanted azo dyes).
Iodination (Sandmeyer): The diazonium group is displaced by iodide via a radical-nucleophilic aromatic substitution mechanism, driven by the loss of nitrogen gas (
).
Materials & Reagents
Reagent
Role
Purity/Grade
6-Aminosalicylic Acid
Substrate
>97% (HPLC)
Sodium Nitrite ()
Diazotizing Agent
ACS Reagent
Hydrochloric Acid (37%)
Solvent/Proton Source
Concentrated
Potassium Iodide ()
Nucleophile
>99%
Urea
Scavenger
Reagent Grade
Sodium Bisulfite ()
Quenching Agent
ACS Reagent
Ethyl Acetate
Extraction Solvent
HPLC Grade
Experimental Protocol
Phase A: Diazotization[1][2]
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel. Place the flask in an ice/salt bath (-5°C to 0°C).
Acidification: Charge the flask with 6-aminosalicylic acid (10.0 mmol) . Add 6 M HCl (20 mL) . Stir vigorously.
Note: The starting material may not fully dissolve initially.[1][2][3] It will dissolve as the reaction proceeds or form a fine suspension.
Nitrite Addition: Dissolve
(11.0 mmol, 1.1 equiv) in minimal water (5 mL). Add this solution dropwise over 20 minutes.
Control: Maintain internal temperature below 5°C .[2][4]
Observation: The solution should turn clear or pale yellow as the diazonium salt forms.
Verification: After addition, stir for 15 minutes. Spot an aliquot onto starch-iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (
), which is required to drive the reaction to completion.
Scavenging: Add solid Urea (approx. 100-200 mg) in small portions until a fresh starch-iodide test is negative (no color change).
Why: Removing excess
prevents the oxidation of iodide to iodine () in the next step, improving yield.
Phase B: Iodination (Sandmeyer)
Preparation: Dissolve Potassium Iodide (15.0 mmol, 1.5 equiv) in water (10 mL).
Addition: Add the KI solution dropwise to the cold diazonium mixture.
Caution: Nitrogen gas (
) evolution will begin. Foaming may occur.
Reaction: Allow the mixture to warm to room temperature (20-25°C) over 1 hour.
Thermal Decomposition: Once gas evolution slows, heat the reaction mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
Visual: The solution will darken due to the liberation of free iodine.
Phase C: Workup & Purification
Quenching: Cool the mixture to room temperature. Add saturated aqueous Sodium Bisulfite (
) solution dropwise until the dark iodine color fades to a pale yellow/tan (reduction of to ).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .
Washing: Wash the combined organic layers with Brine (20 mL).
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes:EtOAc + 1% Acetic Acid).
Process Visualization (Workflow)
Figure 1: Step-by-step reaction workflow for the conversion of 6-ASA to 6-ISA.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Azo Coupling
Ensure pH < 1 throughout. If pH rises, the diazonium salt couples with the phenol.
Explosive Decomposition
Dried Intermediate
NEVER let the reaction run dry between nitrite and iodide addition.
Dark Product
Iodine Contamination
Ensure sufficient Sodium Bisulfite wash during workup to remove elemental iodine.
Incomplete Reaction
Poor Solubility
If 6-ASA fails to react in HCl, switch solvent to (20%) or use a co-solvent like Acetic Acid.
References
Organic Syntheses. m-Iodobenzoic Acid. Coll. Vol. 2, p.351 (1943). Link
Grounding: Establishes the standard protocol for diazotiz
Cohen, T., et al.The Deamination of 2-Aminobenzoic Acids via Diazonium Carboxylates. Journal of Organic Chemistry, 1977.
Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Grounding: Authoritative source for Sandmeyer reaction stoichiometry and safety procedures.
National Institutes of Health (NIH) - PubChem. 6-Aminosalicylic Acid Compound Summary. Link
Grounding: Verification of chemical structure and physical properties.[5]
Application Note: Kinetic Stabilization of Transthyretin (TTR) by Iodinated Salicylates
Executive Summary Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the native TTR homotetramer into monomers, which subsequently misfold and assemble into amyloid fibri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the native TTR homotetramer into monomers, which subsequently misfold and assemble into amyloid fibrils. This application note details the mechanism and experimental protocols for evaluating iodinated salicylates (specifically Iododiflunisal) as potent kinetic stabilizers of TTR.
Unlike standard NSAIDs, iodinated variants exploit the hydrophobic pockets of the TTR thyroxine-binding site via halogen bonding, offering superior binding affinity and selectivity. This guide provides researchers with validated protocols for assessing these compounds using acid-mediated fibrillogenesis assays and ex vivo plasma selectivity immunoblots.
Mechanism of Action: Kinetic Stabilization[1][2]
The rate-limiting step of TTR amyloidogenesis is the dissociation of the functional tetramer into monomers. Small molecule inhibitors function by binding to the two unoccupied thyroxine (T4) binding sites at the dimer-dimer interface.
Structural Basis of Iodinated Salicylate Binding
While the parent compound, Diflunisal , binds to TTR, its affinity is limited. Iododiflunisal incorporates an iodine atom at the phenyl ring, which significantly enhances potency through two mechanisms:
Hydrophobic Fit: The bulky iodine atom fills the hydrophobic pocket (HBP) formed by Leu17, Leu119, and Val121 , creating a tighter steric fit than the fluorine or hydrogen atoms in diflunisal.
Kinetic Barrier Elevation: Binding bridges the two TTR dimers, raising the activation energy ($ \Delta G^\ddagger $) required for dissociation. This is distinct from thermodynamic stabilization; the inhibitor locks the protein in its native state, preventing the transition to the amyloidogenic intermediate.
Pathway Visualization
Caption: Kinetic stabilization mechanism. The inhibitor binds the tetramer, raising the energy barrier for the rate-limiting dissociation step.
Compound Profiling: Salicylate Derivatives
The following table summarizes the comparative efficacy of TTR ligands. Note the increased relative potency of the iodinated variant.
Compound
Structure Class
Relative Potency (vs T4)
Mechanism
Key Interaction Residues
Thyroxine (T4)
Endogenous Hormone
1.0 (Reference)
Native Ligand
Lys15, Glu54, HBP 1-3
Diflunisal
Salicylate NSAID
< 0.1
Kinetic Stabilizer
Lys15, Val121
Iododiflunisal
Iodinated Salicylate
0.85
Kinetic Stabilizer
Leu17, Leu119, Val121 (Iodine fit)
Tafamidis
Benzoxazole
High
Kinetic Stabilizer
HBP 1 & 3
Data synthesized from Almeida et al. (2004) and Wiseman et al. (2005).
Protocol 1: Acid-Mediated Fibril Inhibition Assay
This assay is the industry standard for screening TTR inhibitors. It forces tetramer dissociation using acidic pH (mimicking lysosomal conditions), allowing rapid quantification of fibril formation via turbidity.
Reagents & Equipment[3]
Recombinant WT-TTR: 0.4 mg/mL stock in 10 mM phosphate, 100 mM KCl, 1 mM EDTA (pH 7.6).
Assay Buffer: 50 mM Sodium Acetate, 100 mM KCl (pH 4.4). Note: pH 4.4 is preferred over pH 2.0 for better physiological relevance.
Test Compounds: 10 mM stock in DMSO (Freshly prepared).
Detection: UV-Vis Spectrophotometer (330 nm or 400 nm) or Thioflavin T (ThT) fluorescence.
Experimental Workflow
Caption: Step-by-step workflow for the acid-mediated TTR fibrillogenesis inhibition assay.
Detailed Steps
Pre-incubation: In a microcentrifuge tube, mix 500 µL of TTR stock (final conc. 3.6 µM tetramer) with the test compound (final conc. 7.2 µM). Include a DMSO-only control (0% inhibition) and a T4/Iododiflunisal positive control (100% inhibition).
Equilibration: Incubate at 37°C for 30 minutes at neutral pH. This allows the inhibitor to dock into the tetramer before stress is applied.
Acid Induction: Add 500 µL of pH 4.4 Acetate Buffer to lower the pH.
Fibrillogenesis: Incubate samples at 37°C for 72 hours without agitation.
Quantification: Vortex gently to suspend aggregates. Measure absorbance at 330 nm (turbidity).
Calculation:
Protocol 2: Ex Vivo Plasma Selectivity (Immunoblotting)
A critical failure point for TTR drugs is binding to Albumin (HSA) instead of TTR in plasma. This protocol verifies that the iodinated salicylate selectively stabilizes TTR in a complex biological matrix.
Principle
TTR tetramers are resistant to SDS denaturation only if chemically cross-linked or kinetically stabilized. Here, we use glutaraldehyde cross-linking to covalently fix the tetramer if it is stabilized by the drug. Unstable/dissociated TTR will not cross-link efficiently or will degrade.
Procedure
Plasma Incubation: Incubate 90 µL of human plasma with 10 µL of test compound (10-50 µM final) for 2 hours at 37°C.
Denaturation Stress: Add Urea (4 M final concentration) or adjust pH to 4.4 and incubate for 24–48 hours. This step stresses the TTR; only drug-bound TTR will remain tetrameric.
Cross-linking: Add glutaraldehyde (2.5% final) for 4 minutes at room temperature. Quench with NaBH4 or Tris buffer.
SDS-PAGE & Western Blot:
Run samples on a 12% SDS-PAGE gel.
Transfer to PVDF membrane.
Probe with Polyclonal Rabbit anti-Human TTR (1:1000) .
Interpretation:
Band at ~55 kDa: Intact Tetramer (Successful Stabilization).
Band at ~14 kDa: Monomer (Failed Stabilization).
Success Criterion: The iodinated salicylate sample should show a dense tetramer band comparable to the T4 control, significantly darker than the DMSO control.
References
Almeida, M. R., et al. (2004). "Selective binding to transthyretin and tetramer stabilization in serum from patients with familial amyloidotic polyneuropathy by an iodinated diflunisal derivative." Biochemical Journal, 381(Pt 2), 351–356.
Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540–5551.
Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 121(1), 73-85.
Hurshman, A. R., et al. (2004). "Transthyretin amyloidosis: structural basis of inhibition by iodinated salicylates." Biochemistry, 43, 7365–7373.
Fontana, A., et al. (2021). "Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption." International Journal of Molecular Sciences, 23(1).
Application
2-Hydroxy-6-iodobenzoic acid as a ligand for TTR binding assays
Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Ligand for Transthyretin (TTR) Binding Assays Executive Summary Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Ligand for Transthyretin (TTR) Binding Assays
Executive Summary
Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal disease caused by the dissociation of the homotetrameric TTR protein into aggregation-prone monomers. A proven therapeutic strategy involves kinetic stabilization of the native tetramer using small molecule ligands that occupy the thyroxine (T4) binding pockets.[1]
This guide details the characterization and utilization of 2-Hydroxy-6-iodobenzoic acid (an iodinated salicylate derivative) as a probe for TTR binding. While 5-iodosalicylic acid is the classic reference standard, the 6-iodo isomer presents unique steric properties due to the iodine atom's position ortho to the carboxyl group. This application note provides the rationale, detailed protocols, and analytical frameworks for using this ligand in high-throughput Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays.
Scientific Rationale & Ligand Profile
The Target: Transthyretin (TTR)
TTR possesses two funnel-shaped T4 binding sites at the dimer-dimer interface.[2] Each site contains three symmetry-related Halogen Binding Pockets (HBPs) :
Mechanism of Action: The salicylate scaffold mimics the phenolic ring of T4. The iodine atom acts as an anchor via halogen bonding , a highly directional interaction where the electropositive "sigma-hole" of the iodine interacts with backbone carbonyl oxygens (e.g., Ala108, Leu110) or water networks within the HBPs.
Structural Nuance (The 6-Iodo Factor): Unlike the common 5-iodo isomer, the 6-iodo position is ortho to the carboxylate. This introduces steric strain that may force the carboxyl group out of planarity with the phenyl ring, potentially altering the hydrogen bonding network with Lys15 and Glu54 at the channel entrance. This makes it an excellent probe for mapping the steric tolerance of the TTR channel entrance (HBP1 region).
Mechanism of Kinetic Stabilization
The following diagram illustrates how ligand binding shifts the equilibrium away from the dissociative transition state, preventing amyloidogenesis.
Figure 1: Kinetic Stabilization of TTR. The ligand binds to the tetramer, raising the activation energy for dissociation into monomers, thereby blocking the amyloidogenic cascade.
Best for: High-throughput screening and Kd determination.
Principle: A fluorescent probe (e.g., Resveratrol or a FITC-T4 analog) binds TTR, resulting in high polarization (slow tumbling). The non-fluorescent ligand (2-Hydroxy-6-iodobenzoic acid) displaces the probe, causing a decrease in polarization (rapid tumbling).
Materials:
Protein: Recombinant Human TTR (Wild Type or V30M), 1 µM stock.
Fluorescent Probe: Resveratrol (200 µM stock in DMSO) or FITC-T4.
Test Ligand: 2-Hydroxy-6-iodobenzoic acid (10 mM stock in DMSO).
Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4. (Detergents like Triton X-100 are usually avoided to prevent micelle artifacts).
Step-by-Step Workflow:
Probe Optimization: Determine the Kd of the fluorescent probe first. Use a probe concentration ~ Kd (typically 200 nM for Resveratrol).
Master Mix Preparation:
Mix TTR (final conc: 1 µM) and Probe (final conc: 200 nM) in Assay Buffer.
Incubate for 30 minutes at Room Temperature (RT) in the dark to establish equilibrium.
Ligand Titration:
Prepare a serial dilution of 2-Hydroxy-6-iodobenzoic acid (e.g., 100 µM down to 1 nM) in Assay Buffer + DMSO (keep DMSO constant at <2%).
Plate Setup:
Add 10 µL of Ligand dilution to 384-well black plates.
Incubation: Shake gently (30 sec), then incubate for 1 hour at RT in the dark.
Measurement: Read Fluorescence Polarization (Ex: 320 nm, Em: 410 nm for Resveratrol; or standard FITC settings).
Data Analysis:
Plot Polarization (mP) vs. Log[Ligand]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50.
Calculate Ki using the Cheng-Prusoff equation adapted for FP:
Best for: Thermodynamic profiling (Enthalpy vs. Entropy) and validating stoichiometry.
Rationale: Iodinated ligands often exhibit "negative cooperativity" (binding to the first site is stronger than the second). ITC is the only method to resolve these two binding events distinctly.
Step-by-Step Workflow:
Preparation:
Cell: TTR (20 µM) in PBS, pH 7.4. Dialyze protein extensively against the buffer.
Syringe: 2-Hydroxy-6-iodobenzoic acid (200-300 µM) in the exact same dialysis buffer (add DMSO to match if ligand stock is in DMSO, e.g., 2% in both).
Titration Parameters:
Temperature: 25°C.
Stirring: 750-1000 rpm.
Injections: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.
Spacing: 180 seconds between injections to allow return to baseline.
Execution: Run the titration. Ensure the reference cell contains water or buffer.
Analysis:
Integrate heat peaks. Subtract heat of dilution (Ligand into Buffer control).
Fit data to a "Two Sets of Sites" model (due to negative cooperativity) or a "One Set of Sites" model if the sites appear equivalent.
Output:
(Stoichiometry, should be ~2 for TTR), (Affinity), (Enthalpy), (Entropy).
Expected Outcome:
Iodinated salicylates typically show enthalpy-driven binding (
) due to the formation of specific hydrogen bonds and halogen bonds, with a stoichiometry of N=2 (one ligand per dimer-dimer interface).
Preparation of 6-iodosalicylic acid from 2-amino-6-hydroxybenzoic acid
Application Note: AN-SYN-2025-04 High-Purity Synthesis of 6-Iodosalicylic Acid via Sandmeyer Iodination Executive Summary This application note details a robust, scalable protocol for the conversion of 2-amino-6-hydroxyb...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2025-04High-Purity Synthesis of 6-Iodosalicylic Acid via Sandmeyer Iodination
Executive Summary
This application note details a robust, scalable protocol for the conversion of 2-amino-6-hydroxybenzoic acid to 6-iodosalicylic acid. The synthesis utilizes a classic Sandmeyer-type iodination, leveraging the high nucleophilicity of iodide ions to displace a diazonium group without the need for copper catalysis. This workflow is optimized for research and early-stage drug development laboratories, prioritizing yield, purity, and safety.
Scientific Background & Reaction Logic
Structural Context
The starting material, 2-amino-6-hydroxybenzoic acid (often referred to as 6-aminosalicylic acid or 6-ASA), possesses a benzene ring substituted with a carboxylic acid at C1, an amine at C2, and a hydroxyl group at C6. Due to the symmetry of the 2,6-substitution pattern relative to the carboxyl group, "2-amino-6-hydroxy" and "6-amino-2-hydroxy" describe the same regioisomer.
The target, 6-iodosalicylic acid , requires the regioselective replacement of the amino group with an iodine atom. This transformation is critical for generating iodinated salicylate scaffolds used in the development of specific ligands for hydroxycarboxylic acid receptors or as precursors for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Mechanistic Pathway
The synthesis proceeds via a two-step one-pot sequence:
Diazotization: Treatment of the amine with sodium nitrite (
) in mineral acid ( or ) generates the electrophilic nitrosonium ion (), which attacks the amine to form an unstable diazonium salt intermediate ().
Nucleophilic Substitution: Addition of potassium iodide (
) introduces the iodide nucleophile. Unlike chlorination or bromination, iodination does not require a copper(I) catalyst (Sandmeyer catalyst) because the iodide ion is a sufficiently strong reducing agent and nucleophile to facilitate the radical-nucleophilic substitution mechanism directly, releasing nitrogen gas ().
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Role
2-Amino-6-hydroxybenzoic acid
153.14
1.0
Substrate
Sodium Nitrite ()
69.00
1.1 - 1.2
Diazotizing Agent
Potassium Iodide ()
166.00
1.5 - 2.0
Iodine Source
Hydrochloric Acid (conc. 37%)
36.46
Excess
Solvent/Proton Source
Urea
60.06
Trace
Quencher (optional)
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-hydroxybenzoic acid (10.0 mmol, 1.53 g) in water (15 mL).
Acidification: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add concentrated HCl (5 mL) dropwise. Note: The amine may partially dissolve as the hydrochloride salt.
Diazotization: Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in minimal water (3 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .
Critical Control: Rapid addition or temperature spikes can decompose the diazonium salt to a phenol or form tars.
Stirring: Stir the mixture at 0–5 °C for 30 minutes. The solution should become clear or pale yellow.
QC Check: Test the solution with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid. Optionally, add a small amount of urea to decompose excess nitrous acid if the color change is too intense, preventing side reactions with iodine later.
Step 2: Iodination (Sandmeyer-Type)
Reagent Prep: Dissolve potassium iodide (20.0 mmol, 3.32 g) in water (10 mL).
Addition: Slowly add the KI solution to the cold diazonium mixture.
Observation: The solution will turn dark brown/red due to the formation of iodine (
) and triiodide species. Nitrogen gas () evolution will begin.
Reaction: Allow the mixture to warm slowly to room temperature (20–25 °C) over 1 hour.
Completion: Heat the mixture gently to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and evolution of
.
Step 3: Isolation and Purification
Quenching: Cool the mixture to room temperature. Add solid sodium bisulfite (
) or sodium thiosulfate in small portions until the dark iodine color fades to a pale yellow/tan, indicating the reduction of free iodine to iodide.
Filtration: The product, 6-iodosalicylic acid , typically precipitates as an off-white to tan solid. Filter the precipitate under vacuum.
Washing: Wash the filter cake with cold water (
mL) to remove inorganic salts.
Recrystallization: For high purity (>98%), recrystallize the crude solid from hot water or an ethanol/water mixture (1:3).
Drying: Dry the solid in a vacuum oven at 40 °C overnight.
Process Visualization
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Workflow for the Sandmeyer iodination of 6-aminosalicylic acid.
Safety & Handling
Diazonium Salts: Although the intermediate is kept in solution, dry diazonium salts can be explosive. Do not let the reaction mixture dry out before the iodination step is complete.
Nitrogen Evolution: The displacement step generates nitrogen gas. Ensure the reaction vessel is vented (not sealed) to prevent pressure buildup.
Iodine: Elemental iodine may be generated; it is corrosive and stains. Use sodium bisulfite to quench.
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of acid vapors or iodine fumes.
Application Note: Precision Recrystallization of 2-Hydroxy-6-iodobenzoic Acid
This Application Note provides a rigorous, field-validated guide for the purification of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid). Unlike its more common isomers (3-iodo or 5-iodo), the 6-iodo isomer presents...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated guide for the purification of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid). Unlike its more common isomers (3-iodo or 5-iodo), the 6-iodo isomer presents unique steric challenges due to the iodine atom's proximity to the carboxylic acid group (ortho-position).[1] This guide addresses those specific structural constraints to ensure high recovery and purity.
Chemical Profile & Solubility Logic
To design an effective purification protocol, one must understand the molecular personality of the target.
The Steric Factor: The iodine atom at position 6 is bulky and sits directly adjacent to the carboxylic acid (position 1). This creates an "ortho-effect," sterically shielding the acidic proton and potentially reducing solubility in aqueous bases compared to the 4- or 5-iodo isomers.[1]
The Lipophilicity Factor: The iodine atom significantly increases lipophilicity (
) compared to salicylic acid.[1] This makes water a poor solvent (good anti-solvent) and alcohols/esters excellent solvents.[1]
Impurity Profile: Common synthetic impurities include:
Elemental Iodine (
): Results from decomposition or excess reagent.[1] Causes purple/brown discoloration.[1]
Mechanism: Acetic acid mimics the analyte's structure, offering excellent solvating power while suppressing ionization.
Best For: Samples contaminated with elemental iodine or colored impurities.[1] The acidic medium prevents ionization of the phenol, ensuring a sharp crystal habit.
Detailed Experimental Protocols
Protocol 1: The Ethanol-Water Displacement Method
Use this for crude material with >85% purity.
Dissolution: Place 10.0 g of crude 2-hydroxy-6-iodobenzoic acid in a 250 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 30-40 mL) and heat to reflux (
) with magnetic stirring. Add ethanol in 5 mL increments until the solid just dissolves.
Expert Tip: If the solution is dark brown/purple, add a spatula tip of sodium thiosulfate or sodium bisulfite to reduce free iodine to colorless iodide.
Filtration (Hot): If insoluble particles remain (salts, dust), filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1]
Nucleation: Return filtrate to the hot plate. While maintaining a gentle boil, add Deionized Water dropwise via an addition funnel or pipette.[1]
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.[1]
Correction: Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]
Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm water bath to allow slow cooling to room temperature over 2-3 hours.
Why: Rapid cooling traps impurities and leads to "oiling out" rather than crystal formation.[1]
Finishing: Once at room temperature, cool in an ice bath (
) for 30 minutes to maximize yield.
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 20 mL of cold 30% Ethanol/Water .
Drying: Dry in a vacuum oven at
overnight. (Avoid high heat to prevent decarboxylation or deiodination).[1]
Application Note: Strategic Esterification of Sterically Hindered 2-Hydroxy-6-Iodobenzoic Acid
Executive Summary & Strategic Analysis The Challenge: Esterification of 2-hydroxy-6-iodobenzoic acid presents a classic "di-ortho" substitution challenge. The carboxylic acid moiety is flanked by a hydroxyl group at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Challenge: Esterification of 2-hydroxy-6-iodobenzoic acid presents a classic "di-ortho" substitution challenge. The carboxylic acid moiety is flanked by a hydroxyl group at the C2 position and a bulky iodine atom at the C6 position.
Steric Inhibition: The large iodine atom (Van der Waals radius ~1.98 Å) creates significant steric hindrance, blocking the trajectory of nucleophiles (like methanol) required for standard Fischer esterification.
Electronic Deactivation: The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen further stabilizes the ground state, increasing the activation energy required for nucleophilic attack.
Chemoselectivity Risk: The substrate contains two acidic protons: the carboxylic acid (
) and the phenol (). Aggressive alkylation conditions risk forming the ether (O-alkylation of the phenol) rather than the desired ester.
The Solution: This guide provides two validated protocols. Protocol A (Nucleophilic Substitution) is the recommended "Gold Standard" for research-scale synthesis, utilizing the steric advantage of the carboxylate anion to bypass the tetrahedral intermediate. Protocol B (Acid-Catalyzed) is provided for bulk scale-up where time is less critical than reagent cost.
Decision Matrix: Selecting the Right Protocol
The choice of method depends on your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal esterification pathway.
reaction mechanism. By using a mild base (), we selectively deprotonate the carboxylic acid () while leaving the phenol () protonated. The resulting carboxylate anion, despite being sterically crowded, acts as the nucleophile attacking the unhindered methyl iodide. This completely avoids the formation of the sterically congested tetrahedral intermediate required in Fischer esterification.
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-iodobenzoic acid (e.g., 1.0 g, 3.79 mmol) in anhydrous DMF (10 mL). The solution should be clear/yellow.
Note: DMF is chosen for its high dielectric constant, which promotes the dissociation of the potassium salt, enhancing nucleophilicity.
Deprotonation: Add Potassium Bicarbonate (
) (0.57 g, 5.68 mmol) in one portion.
Observation: Evolution of
gas will occur. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the carboxylate salt.
Critical Check: Do NOT use
or unless strictly monitored; stronger bases increase the risk of deprotonating the phenol, leading to the byproduct methyl 2-methoxy-6-iodobenzoate.
Principle: Acid-catalyzed equilibrium reaction. Due to the "Rule of Six" (steric bulk at position 6), the formation of the tetrahedral intermediate is energetically unfavorable. We overcome this by using high temperatures and a large excess of methanol (solvent) to drive Le Chatelier's principle.
Summarized below are the expected spectral features for the Methyl Ester product.
Technique
Parameter
Expected Signal
Interpretation
1H NMR
Methyl Group
3.90 - 4.00 ppm (s, 3H)
Singlet confirms methyl ester ().
1H NMR
Phenol -OH
10.5 - 11.5 ppm (s, 1H)
Downfield shift due to H-bonding with Carbonyl. Disappearance indicates O-alkylation side reaction.
1H NMR
Aromatic Ring
7.0 - 7.8 ppm (m, 3H)
Pattern consistent with 1,2,3-trisubstituted benzene.
IR
Carbonyl (C=O)
~1680 - 1700
Ester stretch (shifted slightly lower due to H-bonding).
MS
M+
m/z 278 (approx)
Matches Methyl 2-hydroxy-6-iodobenzoate.
Workflow Visualization
Figure 2: Purification workflow ensuring removal of unreacted hindered acid.
Troubleshooting & Expert Insights
"I see two spots on TLC close together."
Cause: You likely have formed the Methyl 2-methoxy-6-iodobenzoate (O-alkylated byproduct).
Fix: Your base was too strong or the reaction ran too hot. Switch from
to or . Ensure temperature does not exceed .
"Reaction is incomplete after 48h (Method B)."
Cause: The 6-Iodo substituent effectively shields the carbonyl carbon.
Fix: Switch to Method A . If you must use Method B, add Trimethyl Orthoformate (3 equiv) to the reaction. It acts as a water scavenger and generates methanol in situ, driving the equilibrium aggressively.
"The product turned purple/brown."
Cause: Iodine liberation. Aryl iodides can undergo homolytic cleavage under UV light or excessive heat.
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) during workup. This reduces free iodine () back to iodide (), restoring the colorless/yellow appearance.
References
ChemicalBook. (n.d.).[1] Synthesis of Methyl 2-iodobenzoate. Retrieved from
Context: Provides baseline conditions for ortho-iodobenzoic acid esterific
National Institutes of Health (NIH). (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PMC. Retrieved from
Context: Discusses chemoselectivity challenges in esterific
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids...[2]. Retrieved from
Context: Highlights the use of heterogeneous catalysts for hindered arom
Google Patents. (2011). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A. Retrieved from
Context: Illustrates the stability and handling of 2,6-disubstituted benzoic acid deriv
Application Note: 2-Hydroxy-6-iodobenzoic Acid as a Dual-Function Fragment in Drug Discovery
Abstract This guide details the application of 2-hydroxy-6-iodobenzoic acid (2H6IBA) within Fragment-Based Drug Discovery (FBDD) workflows. Unlike standard fragments, 2H6IBA offers a unique "dual-function" advantage: it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the application of 2-hydroxy-6-iodobenzoic acid (2H6IBA) within Fragment-Based Drug Discovery (FBDD) workflows. Unlike standard fragments, 2H6IBA offers a unique "dual-function" advantage: it serves as a high-quality chemical starting point capable of forming strong halogen bonds (
-hole interactions) and simultaneously acts as a heavy-atom derivative for de novo structure determination via Single-wavelength Anomalous Diffraction (SAD). This note provides validated protocols for crystallographic soaking, data collection strategies for iodine phasing, and chemical elaboration pathways to overcome steric challenges inherent to the ortho-substituted scaffold.
Introduction: The Strategic Value of 2H6IBA
In the "Rule of Three" compliant fragment space, 2H6IBA is a privileged scaffold. It combines the classic salicylate pharmacophore (capable of bidentate chelation and hydrogen bonding) with a heavy iodine atom at the ortho (C6) position.
The Sigma Hole Advantage
The iodine atom in 2H6IBA is not merely a hydrophobic bulk; it is an anisotropic electrophile. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the extension of the C-I bond, known as the
-hole .
Mechanism: This positive patch interacts linearly (
) with Lewis bases (backbone carbonyls, histidines, or water networks) in the protein active site.
Selectivity: Unlike isotropic hydrogen bonds, the strict geometric requirement of the halogen bond (XB) provides an orthogonal vector for selectivity.
Physicochemical Profile
Property
Value
Implication for FBDD
Molecular Weight
264.02 Da
Compliant (Rule of 3).[1] Leaves room for elaboration.
The primary bottleneck in FBDD is obtaining the initial protein-fragment complex structure. 2H6IBA bypasses the need for selenomethionine (SeMet) derivatization by providing its own anomalous signal.
Pre-Soak Preparation
Objective: Establish a robust soaking condition that maintains crystal integrity while achieving high occupancy.
Stock Solution: Dissolve 2H6IBA to 100 mM in 100% dry DMSO.
Note: The compound is acidic.[2] Ensure the DMSO is anhydrous to prevent precipitation upon freezing.
Solubility Test: Dilute 1
L of stock into 19 L of the crystallization mother liquor.
Pass: Solution remains clear.
Fail: Precipitate forms. Corrective Action: Adjust mother liquor pH (if buffer capacity permits) or reduce fragment concentration to 50 mM.
Soaking Protocol (The "Fast Soak" Method)
Long soaks often degrade diffraction quality. We utilize a high-concentration, short-duration soak to maximize occupancy and minimize lattice damage.
Transfer: Move native protein crystals into a drop containing 10 mM to 25 mM 2H6IBA in the mother liquor (final DMSO concentration < 10%).
Incubation: Soak for 10 – 30 minutes .
Critical Check: Monitor crystals visually. If cracking occurs within 2 minutes, reduce concentration to 5 mM and extend time to 2 hours.
Cryo-protection: Briefly (5–10 seconds) transfer the crystal to a cryo-solution containing the same concentration of fragment plus the cryo-agent (e.g., 20% glycerol) before flash-cooling in liquid nitrogen.
Why? Removing the fragment during cryo-protection causes rapid "wash-out" due to the fast off-rates typical of fragments (
in mM range).
Data Collection & Phasing Strategy
To exploit the Iodine signal, data collection must be tuned to the absorption edge or a strong non-resonant energy.
Energy Selection:
Option A (Home Source): Cu K
( Å). Iodine has a massive anomalous signal (). This is often sufficient for SAD phasing without a synchrotron.
Option B (Synchrotron): Collect at 6.0 – 8.0 keV. While the K-edge of Iodine is 33 keV (inaccessible), the L-edges are accessible but often suffer from absorption. A sweet spot is often 7.0 - 8.0 keV to maximize
while minimizing radiation damage.
Multiplicity: Collect highly redundant data (
rotation if symmetry permits) to measure the small anomalous differences accurately.
Chemical Elaboration Protocols
Once a hit is validated, the iodine atom at C6 serves as a "handle" for growing the fragment. However, the ortho-position is sterically crowded.
overcoming Steric Hindrance in Cross-Coupling
Standard Suzuki-Miyaura conditions often fail due to the bulk of the adjacent carboxylic acid and hydroxyl group.
Protocol: Sterically Demanding Suzuki-Miyaura Coupling
This protocol uses highly active Buchwald precatalysts to force the coupling at the hindered C6 position.
Reagents:
Substrate: Methyl 2-hydroxy-6-iodobenzoate (Protection of COOH is recommended).
Boronic Acid: R-B(OH)
(Partner fragment).
Catalyst: Pd(OAc)
+ SPhos OR XPhos Pd G3 .
Rationale: SPhos and XPhos are bulky, electron-rich phosphines designed to facilitate oxidative addition into sterically hindered aryl halides.
Base: K
PO (3.0 equiv).
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Step-by-Step:
Degassing: Vigorously sparge solvents with Argon for 15 minutes. Oxygen is the enemy of the active Pd(0) species.
Assembly: In a sealed vial, combine 1.0 eq iodide, 1.5 eq boronic acid, 5 mol% Catalyst, and base.
Reaction: Heat to 100°C for 12–18 hours.
Workup: Filter through Celite. The methyl ester can be hydrolyzed back to the acid (LiOH, THF/H2O) if the carboxylate is essential for binding.
Vector Analysis
C6 (Iodine) Vector: Points "backward" relative to the salicylate face. Ideal for reaching hydrophobic pockets adjacent to the primary binding site.
C1 (Carboxyl) Vector: Ideal for salt-bridging to Arg/Lys residues. Can be converted to bioisosteres (Tetrazole, Acyl sulfonamide) to improve potency.
Visualization of Workflows
Strategic Workflow: From Hit to Lead
This diagram illustrates the decision matrix when 2H6IBA is identified as a hit.
Caption: Decision tree for utilizing 2H6IBA. The iodine atom enables a direct path to structure solution (Red path) via SAD phasing.
Chemical Interaction & Elaboration Map
This diagram details the specific atomic interactions and synthetic pathways.
Caption: Functional map of 2H6IBA. The C6-Iodine is the pivot point for both biophysical utility (Phasing/XB) and chemical growth.
References
Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53". Journal of the American Chemical Society. [Link]
Evans, G., & Bricogne, G. (2002). "Triiodide derivatives of protein crystals for phasing". Acta Crystallographica Section D. [Link]
Metz, A., et al. (2016). "The power of the halogen bond in fragment-based drug discovery". Medicinal Chemistry Communications. [Link]
Phenix Documentation. (2023). "Experimental Phasing with Autosol". Phenix Online. [Link]
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions". Angewandte Chemie International Edition. [Link]
Improving regioselectivity in the iodination of salicylic acid derivatives
[1] Current Status: Operational Topic: Optimization of C5 vs. C3 Regioselectivity in Salicylic Acid Derivatives Ticket Priority: High (Process Chemistry/Medicinal Chemistry)[1] Introduction: The Selectivity Paradox Welco...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Topic: Optimization of C5 vs. C3 Regioselectivity in Salicylic Acid Derivatives
Ticket Priority: High (Process Chemistry/Medicinal Chemistry)[1]
Introduction: The Selectivity Paradox
Welcome to the technical support hub for electrophilic aromatic substitution (EAS) of salicylates.
The Core Challenge:
Salicylic acid presents a classic "frustrated" electronic system for regioselectivity.[2] The hydroxyl group (-OH) is a strong ortho/para activator, while the carboxylic acid (-COOH) is a meta director (deactivator).[1][2][3]
C5 Position: Para to -OH and meta to -COOH.[1][2] This position is electronically reinforced by both groups and is sterically accessible.[2] It is the Kinetic and Thermodynamic favorite.[2]
C3 Position: Ortho to -OH and meta to -COOH.[1][2][4] While electronically activated, it suffers from significant steric strain due to the adjacent carboxylic acid and potential hydrogen bonding networks.[2]
This guide provides the protocols and troubleshooting logic to control this competition, specifically focusing on avoiding over-iodination (3,5-diiodo formation) and maximizing mono-iodination yields.
Module 1: Diagnostic Workflow
Before altering your reaction parameters, use this decision tree to identify the correct optimization path.
Figure 1: Decision logic for selecting the appropriate iodination strategy based on target regiochemistry.
Module 2: Troubleshooting & FAQs
Issue 1: "I cannot stop the reaction at the mono-iodinated product; I keep getting 3,5-diiodosalicylic acid."
Root Cause: The first iodine atom, while slightly deactivating, does not sufficiently deactivate the ring to prevent a second attack, especially because the -OH group is such a powerful activator. Additionally, heterogeneous conditions (undissolved iodine) can create local "hotspots" of high concentration.[1][2]
Corrective Actions:
Switch Reagents: Move from elemental Iodine (
) to N-Iodosuccinimide (NIS) . NIS allows for controlled release of the iodonium ion () and is less prone to radical side reactions that promote over-iodination.[2]
Starve the Reaction: Use a slight deficit of the iodinating agent (0.95 equivalents).[2] It is easier to separate unreacted starting material than to separate the di-iodo impurity.[2]
Solvent Control: Ensure the reaction mixture is homogeneous. If using water, ensure the salicylate is fully dissolved (as the sodium salt) before adding the iodine source.
Issue 2: "I specifically need the 3-iodo isomer, but I only isolate 5-iodo."
Expert Insight: Direct iodination of salicylic acid will always favor the C5 position (>90% selectivity) due to the "Selectivity Paradox" described in the introduction. The C3 position is sterically crowded by the carboxyl group.
Strategic Workaround:
Do not force direct iodination. You will not achieve high C3 selectivity via standard EAS.[2]
Alternative Route: Use a blocking group strategy .[2]
Or: Start with 3-aminosalicylic acid , diazotize, and displace with iodide (Sandmeyer-type reaction).[1][2]
Issue 3: "My reaction turns dark purple and yield is low."
Root Cause: The purple color indicates free iodine (
).[2] If you are using an oxidative method (e.g., NaI + Oxidant), the oxidation potential might be too low, or the pH is too acidic, causing to oxidize to rather than generating the electrophilic species efficiently.[1]
Corrective Actions:
Quench Properly: Wash the reaction mixture with 10% Sodium Thiosulfate (
) during workup.[2] This reduces free iodine back to iodide, clearing the color and improving product purity.[2]
Check pH: If using NaOCl (bleach), maintain a pH slightly below neutral (pH 5-6) to favor HIO formation over
Very aggressive.[1][2] Difficult to stop at mono-iodination.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2][7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2][7] Tetrahedron Letters, 43(29), 5047-5048.[1][2]
Kraszkiewicz, L., & Skulski, L. (2004).[1][2] Easy, inexpensive and effective oxidative iodination of deactivated arenes in sulfuric acid.[1][2] Tetrahedron, 60(41), 9113-9119.[1][2]
[1][2]
Hubig, S. M., Jung, W., & Kochi, J. K. (2000).[1][2] Zeolite-catalyzed chlorination and iodination of arenes.[1][2] Journal of Organic Chemistry, 65(6), 1919-1922.[1][2] (Demonstrates steric control in EAS).
Gao, W.-C., et al. (2021).[1][2] Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4705-4710.[1][2]
[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Preventing Deiodination & Thermal Degradation of 2-Hydroxy-6-Iodobenzoic Acid (6-Iodosalicylic Acid)
Ticket ID: #RXN-ISO-2024-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Resolved / Guide Published
Executive Summary: The Stability Paradox
2-Hydroxy-6-iodobenzoic acid presents a unique stability challenge due to the "Ortho Effect." The iodine atom at the C6 position is sterically crowded by the carboxylic acid group (C1) and electronically influenced by the phenolic hydroxyl (C2).
While the primary concern is deiodination (loss of iodine), thermal stress often triggers a cascade of competing decomposition pathways. The carbon-iodine (C–I) bond is the weakest link in the scaffold (
50–65 kcal/mol), making it susceptible to homolytic cleavage upon heating. This generates aryl radicals that abstract hydrogen from solvents, leading to the deiodinated byproduct (salicylic acid) and free iodine (), which manifests as a tell-tale pink or violet discoloration.
This guide provides the protocols to stabilize this molecule during synthesis, purification, and storage.
Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turns pink/violet upon heating. Is this deiodination?
A: Yes. This is the classic signature of homolytic C–I bond cleavage .
Mechanism: Thermal energy breaks the C–I bond, releasing an aryl radical and an iodine radical (
). Two iodine radicals recombine to form elemental iodine (), which appears violet in organic solvents.
Immediate Action:
Lower the Temperature: The reaction is likely exceeding the activation energy for homolysis.
Check for Light: Light accelerates this process (photo-deiodination). Wrap the flask in aluminum foil.
Add a Scavenger: If the reaction tolerates it, add a radical scavenger (see Protocol A).
Q2: Does the choice of solvent affect thermal stability?
A: Critically.
Avoid: Solvents with easily abstractable hydrogen atoms (e.g., THF, Toluene, Alcohols) can propagate the radical chain reaction, converting your aryl radical into the deiodinated byproduct (2-hydroxybenzoic acid).
Preferred: Halogenated solvents (DCM, DCE) or electron-deficient solvents (Acetonitrile, Nitrobenzene) are more inert toward radical abstraction, though their boiling points must be considered.
Q3: I see gas evolution, but no violet color. What is happening?
A: This is likely decarboxylation , not deiodination.
Cause: Ortho-substituted benzoic acids are prone to losing
upon heating. The steric strain between the bulky iodine (C6) and the carboxylic acid (C1) lowers the barrier for decarboxylation.
Solution: Avoid temperatures >100°C. If high heat is required, ensure the system is under slightly positive pressure or use a sealed vessel (with caution).
Q4: Can trace metals cause this instability?
A: Absolutely. Trace copper (
) or palladium () from previous steps can catalyze oxidative addition into the C–I bond, facilitating deiodination even at lower temperatures.
Test: Add a metal chelator (e.g., EDTA or QuadraPure™ scavengers) to the mixture. If stability improves, metal contamination was the culprit.
Mechanism of Degradation
Understanding the enemy is the first step to defeating it. The diagram below illustrates the two primary thermal failure modes: Radical Deiodination and Decarboxylation.
Figure 1: Thermal degradation pathways. The upper path (Deiodination) is driven by radical mechanisms, while the lower path (Decarboxylation) is driven by steric relief.
Standard Operating Procedures (SOPs)
Protocol A: Thermal Handling & Reaction Setup
Use this protocol for any reaction requiring heating of the substrate.
Reagents:
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Avoid THF.
Additives:
Radical Scavenger: BHT (Butylated hydroxytoluene) at 1–5 mol% loading. This traps free radicals before they propagate.
Chelator: EDTA (disodium salt) if metal contamination is suspected.
Step-by-Step:
Degas Solvents: Sparge the solvent with Argon or Nitrogen for 15 minutes. Oxygen promotes radical formation.
Add Scavenger: Dissolve 2-hydroxy-6-iodobenzoic acid and add 1.0 mol% BHT.
Shielding: Wrap the reaction vessel completely in aluminum foil.
Temperature Ramp: Do not plunge into a pre-heated bath. Ramp temperature at 5°C/min to avoid thermal shock hotspots.
Monitoring: Monitor by TLC/HPLC. If the solution turns pink, immediately cool to 0°C and add sodium thiosulfate (aq) to quench
, then reassess conditions.
Protocol B: Purification (Recrystallization)
Recrystallization is safer than distillation, which risks decarboxylation.
Solvent System: Ethanol/Water (1:1).
Dissolution: Dissolve crude solid in minimum hot Ethanol (<60°C).
Precipitation: Add warm water dropwise until turbidity persists.
Cooling: Allow to cool slowly to room temperature in the dark .
Filtration: Filter and wash with cold hexanes (to remove iodine traces).
Stability Data & Solvent Compatibility
The following table summarizes the estimated half-life (
) of the C–I bond in various environments at 80°C.
Solvent System
Additive
Estimated Stability (80°C)
Risk Level
Acetonitrile
None
High (>24 hours)
✅ Safe
Acetonitrile
BHT (1%)
Very High (>48 hours)
✅ Recommended
THF
None
Low (<4 hours)
❌ Critical Risk
Toluene
None
Moderate (~6 hours)
⚠️ Caution
Water (pH 2)
None
Low (Protodeiodination)
❌ Critical Risk
Water (pH 8)
None
Moderate
⚠️ Caution
Note: Data extrapolated from general aryl iodide stability profiles [1, 2].
Troubleshooting Decision Tree
Follow this logic flow when encountering instability.
Figure 2: Rapid response decision tree for thermal instability.
References
PubChem. (n.d.).[1] 2-Iodobenzoic acid | C7H5IO2 | CID 6941.[1][2] National Library of Medicine. Retrieved February 3, 2026, from [Link]
Priebe, H., et al. (1999).[3] Stability of the X-ray Contrast Agent iodixanol... Towards Acid, Base, Oxygen, Heat and Light.[3] Journal of Clinical Pharmacy and Therapeutics. Retrieved February 3, 2026, from [Link]
Organic Syntheses. (n.d.). m-Iodobenzoic Acid Preparation and Stability. Org. Synth. Retrieved February 3, 2026, from [Link]
Technical Support Center: Purification of 6-Iodo Isomers from 3,5-Diiodosalicylic Acid Impurities
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challengi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of removing 3,5-diiodosalicylic acid impurities from its mono-iodo isomers, with a focus on the 6-iodo isomer (2-hydroxy-6-iodobenzoic acid). Our guidance is grounded in established chemical principles and practical, field-tested methodologies to ensure the integrity and purity of your target compounds.
Understanding the Challenge: Isomer Separation
The primary difficulty in this purification lies in the similar chemical structures of 3,5-diiodosalicylic acid and its mono-iodinated counterparts. These similarities result in comparable physicochemical properties, making straightforward separation a non-trivial task. However, subtle differences in polarity, solubility, acidity, and molecular geometry can be exploited through various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical differences between 3,5-diiodosalicylic acid and the 6-iodo isomer?
A1: The key distinguishing physical properties are their melting points and, consequently, their crystal lattice energies, which influence solubility.
The significant difference in melting points suggests that fractional crystallization can be a highly effective separation method. The di-iodinated compound, with its higher melting point, is likely less soluble in most organic solvents compared to the mono-iodinated isomer.
Q2: Can I use an acid-base extraction to separate these isomers?
A2: Yes, acid-base extraction is a viable strategy, leveraging the differences in acidity (pKa) between the di-iodinated and mono-iodinated species. The presence of two electron-withdrawing iodine atoms on the benzene ring of 3,5-diiodosalicylic acid makes its carboxylic acid proton more acidic (lower pKa) than that of the mono-iodinated isomer.
Q3: Is there a recommended HPLC method for analyzing the purity of my 6-iodo isomer?
A3: While a specific, validated method for the baseline separation of 3,5-diiodosalicylic acid and 2-hydroxy-6-iodobenzoic acid is not explicitly detailed in readily available literature, general principles for the HPLC analysis of salicylic acid and its impurities can be effectively applied. A reverse-phase HPLC method is recommended.
Key parameters to optimize for achieving separation include:
Column: A C18 column is a good starting point.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically effective.
pH Modifier: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can significantly alter the selectivity by suppressing the ionization of the carboxylic acid groups, leading to better peak shapes and resolution.[11][12]
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 230-254 nm) is suitable.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to remove 3,5-diiodosalicylic acid from your 6-iodo isomer product.
Method 1: Fractional Crystallization
This method exploits the differential solubility of the two compounds.
Rationale: The higher melting point and greater molecular weight of 3,5-diiodosalicylic acid suggest it will be less soluble than the 6-iodo isomer in a given solvent, particularly at lower temperatures.
Experimental Workflow:
Caption: Fractional Crystallization Workflow
Detailed Protocol:
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. An ethanol/water or acetone/water mixture is a good starting point.[4][5][13] The ideal solvent will dissolve both compounds when hot but will show a significant difference in solubility upon cooling.
Dissolution: In a flask, add the crude product mixture and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.
First Crystallization (Impurity Removal): Allow the solution to cool slowly to room temperature. The less soluble 3,5-diiodosalicylic acid should precipitate out first. For even greater precipitation, you can further cool the flask in an ice bath.
Isolation of Impurity: Collect the precipitated solid by vacuum filtration. This solid is enriched in the 3,5-diiodosalicylic acid impurity.
Second Crystallization (Product Isolation): Take the filtrate (mother liquor), which is now enriched with your desired 6-iodo isomer. Reduce the volume of the solvent by evaporation.
Product Crystallization: Allow the concentrated solution to cool, which should induce the crystallization of the more soluble 6-iodo isomer.
Final Product Collection: Collect the crystals of the purified 6-iodo isomer by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals thoroughly.
Purity Check: Analyze the purity of your final product and the precipitated impurity using TLC or HPLC.
Method 2: Acid-Base Extraction
This technique separates compounds based on their differing acidities.
Rationale: The greater acidity of 3,5-diiodosalicylic acid allows for its selective transfer into an aqueous basic solution, leaving the less acidic 6-iodo isomer in the organic phase.
Experimental Workflow:
Caption: Acid-Base Extraction Workflow
Detailed Protocol:
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
Extraction: Add a cool, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the two layers to separate. The deprotonated 3,5-diiodosalicylate salt will be in the upper aqueous layer, while the 6-iodo isomer will remain in the lower organic layer.
Isolate Organic Layer: Drain the lower organic layer into a clean flask.
Repeat Extraction (Optional): To ensure complete removal of the di-iodo impurity, you can repeat the extraction of the organic layer with a fresh portion of the weak base solution.
Product Recovery: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent to yield the purified 6-iodo isomer.
Impurity Recovery (Optional): The aqueous layers containing the 3,5-diiodosalicylate can be combined and acidified with a strong acid (e.g., HCl) to re-protonate and precipitate the 3,5-diiodosalicylic acid, which can then be collected by filtration.
Method 3: Preparative Chromatography
For the highest purity, or when other methods fail, preparative HPLC or column chromatography can be employed.
Rationale: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Even small differences in polarity and structure can be exploited to achieve excellent separation.
Detailed Protocol:
Analytical Method Development: First, develop an analytical HPLC method that shows good separation between the 3,5-diiodosalicylic acid and the 6-iodo isomer. Experiment with different solvent gradients (e.g., acetonitrile/water with a TFA modifier) and columns (e.g., C18).[11]
Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate.
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a strong, compatible solvent and inject it onto the preparative column.
Fraction Collection: Collect the eluent in fractions as the compounds exit the column. Use the analytical HPLC method to identify which fractions contain your pure 6-iodo isomer.
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the highly purified 6-iodo isomer.
Final Purity Assessment
Regardless of the purification method used, the final purity of the 6-iodo isomer should be confirmed by:
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
HPLC Analysis: This will provide a quantitative measure of purity.
NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
By carefully selecting and optimizing the appropriate purification strategy based on the principles outlined in this guide, researchers can successfully remove 3,5-diiodosalicylic acid impurities and obtain the high-purity 6-iodo isomer required for their research and development endeavors.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Optimization of Sandmeyer-Type Iodination
Ticket ID: #SAND-I-001
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Mechanistic Distinction
Welcome to the technical support hub for iodobenzoic acid synthesis. Before troubleshooting, it is critical to correct a common nomenclature misconception that affects experimental design.
The "Sandmeyer" Misnomer:
Strictly speaking, the Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to catalyze the displacement of nitrogen. However, for iodination , the iodide ion (
) is a sufficiently strong nucleophile (soft base) to displace the diazonium group without a copper catalyst. While often colloquially called a "Sandmeyer" reaction, this is technically a substitution-type iodination .
Why this matters: Adding copper salts (like CuI) to an iodination reaction is usually unnecessary and complicates purification. Our protocols focus on the copper-free standard method and an advanced p-TsOH method for difficult substrates.
Visualizing the Reaction Pathways
The following diagram illustrates the critical "fork in the road" where yield is lost. Your goal is to maximize Path A (Iodination) and minimize Path B (Hydrolysis).
Figure 1: Mechanistic competition between successful iodination and phenol formation via hydrolysis.
Standard Operating Protocols (SOPs)
Protocol A: The "Standard" Aqueous Method
Best for: General synthesis of 2-iodobenzoic acid or 4-iodobenzoic acid.
Solubilization: Suspend 1.0 eq of aminobenzoic acid in 2.5 M HCl (approx. 10 eq). Warm gently if necessary to dissolve, then cool rapidly to 0–5°C in an ice/salt bath to reprecipitate the amine salt as fine crystals (critical for surface area).
Diazotization: Dropwise add
(1.1 eq) dissolved in minimal water. Maintain temp < 5°C. Stir for 15 mins.
Checkpoint: Test with starch-iodide paper.[1] Instant blue/black = excess nitrous acid (Good).
Iodination: Dissolve KI (1.5 eq) in minimal water. Add to the cold diazonium solution slowly.
The "Kick": Allow the mixture to warm to room temperature. If
evolution is slow, heat to 40–50°C for 15 mins.
Quenching (Crucial): The solution will be dark brown/purple due to
byproduct. Add solid Sodium Bisulfite () or Metabisulfite until the color changes to tan/yellow.
Filtration: Collect the precipitate.
Protocol B: The p-TsOH "Paste" Method (Advanced)
Best for: Substrates with poor aqueous solubility or electron-withdrawing groups.
Grinding: Grind the aminobenzoic acid (1.0 eq) with p-Toluenesulfonic acid (p-TsOH, 3.0 eq) in a mortar to form a fine powder.
Paste Formation: Add minimal water (approx. 10-20% by weight) to form a paste.
Diazotization: Add solid
(1.2 eq) in small portions to the paste while cooling (keep < 10°C).
Iodination: Add solid KI (1.5 eq).
Workup: Dissolve the paste in water, quench with bisulfite, and filter.
Why this works: The high ionic strength and acidity of p-TsOH stabilize the diazonium salt better than aqueous HCl, often doubling yields for difficult substrates.
Troubleshooting Guide & FAQs
Category 1: Yield & Purity Issues
Q: My product is a sticky black tar instead of a solid. What happened?
Diagnosis: This is likely polymerized phenolic byproducts.
Root Cause: The diazonium salt hydrolyzed (reacted with water) instead of the iodide. This happens if the reaction gets too hot before the iodide has fully reacted, or if the iodide concentration was too low.
Fix:
Ensure the diazonium solution is kept at 0°C until KI is added.
Increase KI equivalents to 2.0 eq to outcompete water.
Add the KI solution cold, then let it warm up.
Q: The crude product is deep purple and won't wash clean.
Diagnosis: Iodine (
) contamination.
Root Cause: Oxidation of iodide ions by excess nitrous acid or air.
Fix: You must perform a reductive wash.
In the flask: Add saturated Sodium Thiosulfate or Sodium Bisulfite solution until the supernatant turns yellow/clear.
On the filter: Wash the filter cake with 10% bisulfite solution.
Q: Low yield (< 40%). The starting material was recovered.
Diagnosis: Incomplete diazotization.
Root Cause: Aminobenzoic acids are zwitterionic and often poorly soluble in cold acid. If the amine wasn't accessible to the nitrite, it didn't react.
Fix:
"Fine Precipitate" technique: Dissolve the amine in warm concentrated acid first, then crash cool it to create micro-crystals before adding nitrite.
Switch to Protocol B (p-TsOH) to bypass solubility issues.
Category 2: Process Safety & Chemistry[1]
Q: Can I dry the intermediate diazonium salt to weigh it?
CRITICAL WARNING:NO. Dry diazonium salts are shock-sensitive explosives. Never isolate them dry. Always proceed immediately to the iodination step in solution/suspension.
Q: Do I really need Copper (CuI or CuCl)?
Answer: Generally, no. For simple iodobenzoic acids, iodide is sufficient.
Exception: If you are substituting a very electron-rich ring where the diazonium is overly stable, a copper catalyst (CuI) can lower the activation energy, but this is rare for benzoic acid derivatives.
Optimization Data Matrix
Variable
Standard Condition
Optimized Condition
Effect on Yield
Acid Source
HCl (aq)
p-TsOH (solid/paste)
+15-20% (Solubility improved)
Iodide Source
KI (1.1 eq)
KI (2.0 eq)
+10% (Outcompetes hydrolysis)
Temp (Step 1)
0–10°C
-5–0°C
Neutral (Stability vs. Solubility trade-off)
Quenching
Water wash
NaHSO3 wash
Purity (Removes I2 stains)
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard aqueous protocols).
Ghorbani-Vaghei, R., et al. "p-Toluenesulfonic acid-mediated diazotization of aromatic amines...". Tetrahedron Letters, 2009. (Source of the p-TsOH "paste" optimization).
Controlling side reactions in the synthesis of sterically hindered salicylates
Welcome to the technical support center for the synthesis of sterically hindered salicylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of sterically hindered salicylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can control and suppress unwanted side reactions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of sterically hindered salicylates, providing probable causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of Salicylic Acid Precursor during Carboxylation (Kolbe-Schmitt Reaction)
Question: I am attempting a Kolbe-Schmitt reaction on a sterically hindered phenol, but I am getting a very low yield of the desired salicylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Kolbe-Schmitt reaction with sterically hindered phenols are a common issue stemming from several factors that influence the regioselectivity and efficiency of the carboxylation.
Probable Causes & Solutions:
Steric Hindrance Favoring para-Carboxylation: The bulky substituents on your phenol can sterically block the ortho-positions, leading to the preferential formation of the para-hydroxybenzoic acid isomer, which may not be your desired product. The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the cation used.[1][2]
Solution 1: Optimize Metal Cation and Temperature: Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides, especially at higher temperatures, favor the formation of the para-isomer.[2] For sterically hindered phenols where ortho-substitution is desired, it is crucial to use sodium hydroxide to generate the sodium phenoxide and maintain moderate reaction temperatures (around 125°C).[2]
Solution 2: Consider a Biocatalytic Approach: For highly selective ortho-carboxylation, consider using recombinant benzoic acid decarboxylases. These enzymes can catalyze the carboxylation of electron-rich phenols exclusively at the ortho-position, offering a highly regioselective alternative to the classical Kolbe-Schmitt reaction.[3]
Incomplete Reaction: The reaction may not be going to completion due to insufficient activation of the phenol or suboptimal reaction conditions.
Solution: Ensure Anhydrous Conditions and Proper Base: The formation of the phenoxide is critical. Ensure your starting phenol and solvent are dry, and use a strong base like sodium hydroxide to completely deprotonate the phenol.[2]
Decarboxylation of the Product: Salicylic acids, especially when substituted, can undergo decarboxylation back to the phenol under harsh conditions.[3][4]
Solution: Careful Control of Work-up: During the acidic work-up to protonate the salicylate salt, avoid excessive heat. Perform the acidification at a lower temperature to minimize product decomposition.[5]
Experimental Protocol: Optimized Kolbe-Schmitt Reaction for a Sterically Hindered Phenol
Preparation of Sodium Phenoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the sterically hindered phenol. Under a nitrogen atmosphere, add one equivalent of sodium hydroxide pellets. Heat the mixture to melt the phenol and allow it to react with the sodium hydroxide to form the sodium phenoxide.
Carboxylation: Heat the solid sodium phenoxide under a stream of dry carbon dioxide at 125°C and 100 atm pressure for 4-6 hours.
Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the solid. Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add 3 M sulfuric acid with stirring until the solution is acidic (pH ~1), which will precipitate the salicylic acid.[6]
Purification: Collect the crude salicylic acid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.[5]
Problem 2: Poor Yield and Side Products during Esterification of a Sterically Hindered Salicylic Acid
Question: I am trying to esterify a sterically hindered salicylic acid with a bulky alcohol using Fischer esterification, but the yield is very low, and I am observing several side products. What is going wrong?
Answer:
Esterifying a sterically hindered salicylic acid, especially with a hindered alcohol, presents significant challenges for traditional methods like Fischer esterification due to steric hindrance and the presence of the phenolic hydroxyl group.
Probable Causes & Solutions:
Steric Hindrance Slowing the Reaction: Both the carboxylic acid and the alcohol are sterically hindered, which dramatically slows down the rate of the nucleophilic attack of the alcohol on the protonated carboxylic acid.[7][8]
Solution 1: Switch to a More Suitable Esterification Method:
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions. It is particularly effective for sterically hindered substrates and acid-sensitive molecules.[9][10][11]
Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol under mild, neutral conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is known to be effective for coupling sterically hindered substrates.[12][13]
O-acylation of the Phenolic Hydroxyl: The phenolic hydroxyl group can compete with the external alcohol in the esterification reaction, leading to the formation of a salicylate ester dimer or other polymeric byproducts.
Solution: Protect the Phenolic Hydroxyl: Before esterification, protect the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This protecting group can be removed after the esterification is complete.
Decomposition at High Temperatures: The high temperatures often required for Fischer esterification can lead to decomposition of the salicylic acid, potentially through decarboxylation.[4][8]
Solution: Use Milder Reaction Conditions: Employing methods like Steglich or Mitsunobu esterification that proceed at or below room temperature can prevent thermal degradation.[9][12]
Reversibility of Fischer Esterification: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can drive the equilibrium back towards the starting materials.[14][15]
Solution: Remove Water As It Forms: If you must use Fischer esterification, use a large excess of the alcohol and a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[14]
Comparative Summary of Esterification Methods for Hindered Salicylates:
Method
Catalyst/Reagents
Conditions
Advantages for Hindered Substrates
Disadvantages
Fischer Esterification
Strong acid (e.g., H₂SO₄)
High temperature, reflux
Inexpensive reagents
Slow reaction rates, reversible, harsh conditions can cause side reactions (decarboxylation, degradation).[8][14]
Steglich Esterification
DCC, DMAP
Mild, neutral, room temperature
Excellent for sterically hindered substrates, high yields, avoids harsh acidic conditions.[9][10]
DCC can be an allergen, formation of dicyclohexylurea byproduct requires careful purification.
Mitsunobu Reaction
PPh₃, DEAD/DIAD
Mild, neutral, often 0°C to room temperature
Effective for hindered phenols and alcohols, proceeds with inversion of configuration at the alcohol.[12][13]
Stoichiometric phosphine oxide byproduct can complicate purification, reagents are toxic.
Workflow Diagram: Choosing an Esterification Strategy
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
Q2: Can I avoid using protecting groups for the phenolic hydroxyl during esterification?
A2: While it is possible to perform the esterification without protecting the phenolic hydroxyl, especially with milder methods like Steglich or Mitsunobu reactions, you run the risk of side reactions such as O-acylation of the phenol, leading to dimers or polymers. The success of a protecting-group-free strategy will depend on the specific sterics of your salicylic acid and the alcohol, as well as careful control of the reaction conditions. Running a small-scale test reaction is highly recommended to determine the feasibility.
Q3: My final product is an oil and difficult to purify. What purification strategies do you recommend for sterically hindered salicylate esters?
A3: The purification of sterically hindered esters can indeed be challenging. Here are some strategies:
Column Chromatography: This is the most common and effective method for separating the desired ester from byproducts like dicyclohexylurea (from Steglich esterification) or triphenylphosphine oxide (from Mitsunobu reaction). A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Crystallization: If your product is a solid, recrystallization is an excellent method for purification. Finding the right solvent system may require some screening.
Distillation: If your ester is volatile and thermally stable, distillation under reduced pressure can be a viable purification method.
[16]* Aqueous Wash: A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted salicylic acid.
[6]
Q4: Are there any "greener" alternatives to the traditional synthesis methods for salicylates?
A4: Yes, the field of green chemistry is actively exploring more sustainable routes. As mentioned earlier, biocatalytic carboxylation using enzymes is a promising alternative to the high-pressure, high-temperature Kolbe-Schmitt reaction. [3]Additionally, the use of solid acid catalysts and ionic liquids is being investigated for esterification reactions to replace corrosive mineral acids and facilitate catalyst recycling.
[17][18]
III. References
Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Letters.
Fischer Esterification. J&K Scientific LLC.
Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms.
effect of steric hindrance on nucleophiles. Reddit.
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
Fischer–Speier esterification. Wikipedia.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. MDPI.
Kolbe–Schmitt reaction. Wikipedia.
Effect of steric hindrance on the regioselectivity. ResearchGate.
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI.
Synthesis method of salicylate. Google Patents.
Alcohols, Phenols and Ethers. NCERT.
THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. ResearchGate.
Fischer Esterification. Chemistry Steps.
Acid to Ester - Common Conditions. Organic Chemistry Data.
Preparation and Re-crystallization of Salicylic Acid. SlideShare.
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate.
Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. MDPI.
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.
Synthesis of Salicylic Acid. Theochem @ Mercer University.
17.10: Reactions of Phenols. Chemistry LibreTexts.
Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. Organic Chemistry Portal.
Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. ResearchGate.
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central.
Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Web.mnstate.edu.
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Science Publishing.
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances.
Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PMC.
Preparation of methyl salicylate, by. Sciencemadness.org.
Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Chem.ucla.edu.
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.
Decarboxylation. Organic Chemistry Portal.
Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry.
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. The Journal of Organic Chemistry.
A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. Journal of Chemical Education.
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate.
Mitsunobu Reaction - Common Conditions. Organic Chemistry Data.
Why is this purification difficult?
Unlike the thermodynamic products (3-iodo and 5-iodosalicylic acid) formed by direct iodination, 6-iodosalicylic acid is sterically crowded.[1] The iodine atom is located ortho to the carboxylic acid and meta to the phenol. This creates unique purification challenges:
Regioisomer Contamination: If synthesized via direct iodination or rearrangement, it is likely contaminated with the 5-iodo isomer.[1]
Starting Material Carryover: If synthesized via hydrolysis of 2-fluoro-6-iodobenzoic acid or lithiation of 1,3-benzodioxin-4-ones , unreacted precursors are common impurities.[1]
Iodine Trapping: The bulky iodine atom can trap elemental iodine (
) in the crystal lattice, leading to a persistent purple/brown discoloration.[1]
Impurity Profile & Troubleshooting
Before starting purification, identify your likely impurity profile based on your synthesis route.[1]
Best for: Removing trace polymeric tars and small amounts of starting material.
Solvent System: Ethanol / Water (Mixed Solvent)
Rationale:[1] 6-iodosalicylic acid is highly soluble in ethanol but poorly soluble in water.[1] The 6-iodo substituent disrupts the crystal packing compared to unsubstituted salicylic acid, often requiring a higher ratio of water to force precipitation.[1]
Dissolution: Place crude solid in an Erlenmeyer flask. Add near-boiling Ethanol (95%) dropwise with stirring until just dissolved.
Note: If a black residue remains undissolved after the bulk solid is gone, filter it off while hot (this is tar).
Precipitation: Remove from heat. Slowly add hot Water dropwise until a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (
) for 1 hour.
Critical: Do not shock-cool; this traps impurities.[1]
Filtration: Filter the white needles/plates.[1] Wash with cold 30% Ethanol/Water .[1]
Best for: Separating 6-iodosalicylic acid from 5-iodosalicylic acid.[1]
Stationary Phase: Silica Gel (Acidified)
Mobile Phase: Hexanes / Ethyl Acetate + 1% Acetic Acid[1]
Why Acidify? Salicylic acids cause "streaking" (tailing) on silica gel due to the ionization of the carboxylic acid group.[1] Adding 1% Acetic Acid suppresses ionization, keeping the molecule neutral and the bands sharp.
Elution Order:
6-Iodosalicylic Acid: Typically elutes first (less polar due to internal H-bonding and steric shielding of the polar groups by the ortho-iodine).[1]
5-Iodosalicylic Acid: Elutes second (more polar, open for interaction with silica).[1]
Frequently Asked Questions (FAQ)
Q1: My product is an oil after recrystallization ("Oiling Out"). What happened?
Cause: The solvent mixture became too polar (too much water) while the temperature was still too high, or the impurity profile is too high (acting as a melting point depressant).[1]
Fix: Re-heat to dissolve the oil. Add a small amount of ethanol.[1] Let it cool much more slowly. Scratch the glass with a spatula to induce nucleation.[1]
Q2: Can I use Acid-Base extraction to separate the 6-iodo and 5-iodo isomers?
Reasoning: Both isomers are benzoic acid derivatives with similar
values (approx 2.5 - 3.0).[1] While the ortho-iodo effect makes the 6-isomer slightly more acidic, the difference is rarely sufficient for a clean separation using standard bicarbonate/carbonate washes.[1] Chromatography is required.[1]
Q3: The melting point is lower than the literature value for 5-iodosalicylic acid. Is it impure?
Answer: Not necessarily. Do not confuse the isomers.
6-Iodosalicylic Acid MP: Often distinct (literature varies by polymorph, but typically lower, approx 130-150°C range depending on purity).[1]
Action: Rely on NMR (
coupling constants) rather than MP. 6-iodo will show a distinct splitting pattern (typically dd or t depending on resolution) compared to the d (meta-coupling) of the 5-iodo.[1]
Q4: Why is my yield low after recrystallization?
Cause: 6-iodosalicylic acid has significant solubility in aqueous ethanol compared to non-iodinated salicylic acid.[1]
Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Keep the crops separate until purity is verified.
References
General Iodination & Purification
Organic Syntheses, Coll.[1][3] Vol. 2, p. 349 (1943).[1] (Methodology for iodobenzoic acids and general purification logic). [1][3]
Solubility Data & Recrystallization
Nordström, F. L., & Rasmuson, Å. C. (2006).[1] Solubility and melting properties of salicylic acid.[1][4][5][6][7] Journal of Chemical & Engineering Data, 51(5), 1668-1671.[1] (Baseline data for salicylic acid solvent selection). [1]
Chromatographic Separation of Isomers
Agilent Technologies.[1] (2013).[1] Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (Technical Note on suppressing ionization).
Synthesis Context (Ortho-Lithiation)
Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 6-iodosalicylic acid.[1] Synlett, (06), 829-831.[1] (Describes the specific difficulty of accessing the 6-position).
Stability of 2-hydroxy-6-iodobenzoic acid in DMSO and methanol solutions
Critical Alerts (Read Me First) Before proceeding with experimental workflows, review these critical stability factors. This molecule presents a specific "Dual-Threat" profile due to the ortho-iodine and ortho-hydroxyl s...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Alerts (Read Me First)
Before proceeding with experimental workflows, review these critical stability factors. This molecule presents a specific "Dual-Threat" profile due to the ortho-iodine and ortho-hydroxyl substituents.
Parameter
Status
Critical Note
Photostability
CRITICAL
High Risk. Aryl iodides undergo rapid photolytic deiodination under UV/Blue light.[1] Handle in amber glass or low-actinic light.[1]
Methanol Stability
CAUTION
Moderate Risk. Potential for methyl ester formation over time.[1] Steric hindrance slows this, but does not eliminate it.[1]
DMSO Stability
GOOD
Low Risk (Chemical). Chemically stable, but hygroscopic.[1] Water absorption can alter solubility and pH.[1]
Temperature
CONTROL
Store solid at -20°C. Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Module 1: The Photochemical Risk (The Iodine Factor)[1]
The presence of an iodine atom at the C6 position (ortho to the carboxylic acid) creates a weak C-I bond (~50-60 kcal/mol) that is highly susceptible to homolytic cleavage upon photon absorption.[1]
Mechanism of Degradation
When exposed to light (specifically UV-B and blue spectrum), the molecule undergoes homolytic fission .[1] This generates a reactive aryl radical and an iodine radical.[1] The aryl radical will abstract a hydrogen atom from the solvent (DMSO or Methanol), resulting in the formation of salicylic acid (2-hydroxybenzoic acid) as a contaminant.[1]
Figure 1: Photodeiodination pathway.[1] The primary degradation route involves loss of iodine and conversion to the de-iodinated analog.
Troubleshooting: Photolysis
Q: I see a new peak in my LC-MS at [M-126]. What is it?A: This indicates the loss of Iodine (atomic mass ~127).[1] The peak corresponds to the de-iodinated product (Salicylic Acid).[1]
Root Cause: The sample was likely exposed to ambient light during weighing or autosampler queuing.
Solution: Use amber autosampler vials. If amber glass is unavailable, wrap vials in aluminum foil.
Module 2: The Methanol Dilemma (Solvolysis)
Methanol is a common solvent for LC-MS, but it is also a nucleophile.[1] Carboxylic acids can convert to methyl esters in methanol, a reaction usually catalyzed by acid.[1]
The "Ortho Effect" Protection
Unlike simple benzoic acid, 2-hydroxy-6-iodobenzoic acid possesses two ortho-substituents.[1]
Steric Hindrance: The bulky Iodine (C6) and Hydroxyl (C2) groups physically block the carbonyl carbon, making nucleophilic attack by methanol difficult.[1]
Electronic Effect: The carboxyl group is forced out of planarity with the benzene ring, reducing conjugation but also making the formation of the tetrahedral intermediate energetically costly.
Verdict: Esterification is slow but possible during long-term storage or if the solution is acidic (e.g., 0.1% Formic Acid in mobile phase).[1]
Figure 2: Steric hindrance at the C2 and C6 positions significantly retards the rate of esterification compared to unsubstituted benzoic acid.[1]
Troubleshooting: Solvolysis
Q: My stock solution in Methanol shows a +14 Da mass shift after 2 weeks.A: This is the formation of the methyl ester (+CH2).
Root Cause: Storage in methanol at room temperature, possibly with trace acid present.[1]
Solution:
Preferred: Store stocks in DMSO.
Alternative: If Methanol is required, prepare fresh daily. Do not store methanolic solutions containing TFA or Formic Acid for >24 hours.[1]
DMSO is the preferred solvent for stock solutions due to high solubility and chemical inertness toward this molecule. However, physical properties pose risks.[1]
The Hygroscopicity Trap
DMSO absorbs moisture from the air.
Impact: Water absorption introduces protons (from atmospheric CO2 -> Carbonic acid) and changes the polarity.[1]
Solubility Risk: While the parent acid is soluble, if it forms a salt (e.g., if you used a sodium salt version), the addition of water might precipitate the free acid depending on pH.[1]
Scenario: You store the stock in the fridge (4°C). It freezes. You thaw it to use.
Risk:Cryoconcentration. As DMSO freezes, the solute (your compound) is excluded from the crystal lattice and concentrates in the remaining liquid core. If you draw from a partially thawed vial, the concentration will be wrong.[1]
Protocol: Correct Handling of DMSO Stocks
Thawing: Ensure the DMSO stock is completely liquid and room temperature (20-25°C) before pipetting.
Mixing: Vortex for 10 seconds after thawing to ensure homogeneity.
Storage: Use vials with PTFE-lined caps to prevent moisture ingress.[1]
Summary Troubleshooting Guide
Observation
Diagnosis
Verification Step
Corrective Action
Yellowing of Solution
Iodine liberation (Photolysis)
Check UV absorbance for loss of characteristic peaks.[1]
Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes."[1] ACS Chemical Biology, 2013.[1] (Discusses stability of aryl iodides under irradiation).
Mechanism Verification: - Demonstrates the lability of the C-I bond under light.[1]
Steric Hindrance in Benzoic Acids (The Ortho Effect)
Perrin, C. L., et al. "Steric Hindrance to Esterification."[1] Journal of Organic Chemistry.
Concept Verification: - Confirms reduced reactivity at the carboxyl group due to ortho-substitution.[1]
DMSO Chemical Compatibility
Gaylord Chemical.[1] "Dimethyl Sulfoxide (DMSO) Chemical Compatibility Guide."
Data Verification: - Details the stabilization via H-bonding.[1]
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-hydroxy-6-iodobenzoic acid and 5-iodo-2-hydroxybenzoic acid
For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indisp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating the structure of organic molecules. The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's overall architecture, including the nature and position of its functional groups.
This guide provides an in-depth comparison of the ¹H NMR chemical shifts of two constitutional isomers: 2-hydroxy-6-iodobenzoic acid and 5-iodo-2-hydroxybenzoic acid (also known as 5-iodosalicylic acid). By examining the interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding, we can rationalize the distinct spectral features of these two compounds. This analysis serves as a practical example of how subtle changes in substituent positioning can lead to significant and predictable differences in NMR spectra.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR spectra of these two isomers, while both displaying signals in the aromatic region (typically 6.5-8.0 ppm)[1], exhibit marked differences in their chemical shifts and coupling patterns. These differences are a direct consequence of the distinct electronic environments of the aromatic protons in each molecule.
Deciphering the Substituent Effects: A Tale of Two Isomers
The observed and predicted chemical shifts can be rationalized by considering the electronic and steric influences of the hydroxyl (-OH), carboxylic acid (-COOH), and iodo (-I) substituents.
In this isomer, the aromatic protons are located at positions 3, 4, and 6.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydroxyl group at C-2 and the carbonyl oxygen of the carboxylic acid group.[3][4][5] This interaction tends to deshield the hydroxyl proton significantly and also influences the electronic environment of the aromatic ring.
Proton H-6 (δ ≈ 8.04 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group, which strongly deshields it through both inductive and resonance effects, moving it significantly downfield.[6]
Proton H-4 (δ ≈ 7.79 ppm): This proton is para to the hydroxyl group and meta to the carboxylic acid and iodo groups. The electron-donating resonance effect of the hydroxyl group is somewhat offset by the electron-withdrawing inductive effects of the carboxylic acid and iodine.
Proton H-3 (δ ≈ 6.83 ppm): This proton is ortho to the electron-donating hydroxyl group and meta to the iodo group. The strong shielding effect of the hydroxyl group via resonance dominates, causing this proton to appear at the highest field (most upfield) of the three aromatic protons.
The diagram below illustrates the key interactions influencing the proton chemical shifts in 5-iodo-2-hydroxybenzoic acid.
Caption: Substituent effects on ¹H NMR shifts in 5-iodo-2-hydroxybenzoic acid.
2-hydroxy-6-iodobenzoic acid
For this isomer, the aromatic protons are at positions 3, 4, and 5. The analysis here is predictive, based on established principles.
Steric Effects and Anisotropy: The presence of two bulky substituents, -COOH and -I, in the ortho positions (C-1 and C-6) will likely cause some distortion of the benzene ring and influence the orientation of the carboxylic acid group. The large iodine atom also exerts a significant anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[7] Furthermore, steric hindrance between the iodine and the carboxylic acid group could disrupt the planarity of the -COOH group with the ring, affecting its resonance withdrawal.[8]
Predicted Proton H-3 (δ ≈ 7.8 - 8.0 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the iodine. The deshielding effect of the adjacent carboxylic acid group is expected to be dominant, making this the most downfield aromatic proton.
Predicted Proton H-5 (δ ≈ 7.3 - 7.5 ppm): This proton is ortho to the iodine atom and para to the carboxylic acid. The deshielding from the para -COOH group will be a major factor. The effect of the ortho iodine is complex; while halogens are deactivating, iodine's anisotropic effect at the ortho position can be deshielding.[7]
Predicted Proton H-4 (δ ≈ 6.7 - 6.9 ppm): This proton is para to the strongly electron-donating hydroxyl group. This powerful shielding effect is expected to push this proton significantly upfield, making it the most shielded of the aromatic protons in this isomer.
The diagram below visualizes the predicted influences on the proton chemical shifts in 2-hydroxy-6-iodobenzoic acid.
Caption: Predicted substituent effects on ¹H NMR shifts in 2-hydroxy-6-iodobenzoic acid.
Experimental Protocol for ¹H NMR Spectroscopy
To validate these predictions and ensure data integrity, a standardized experimental protocol is essential.
Workflow for Sample Preparation and NMR Data Acquisition
Caption: Standardized workflow for ¹H NMR analysis of substituted benzoic acids.
Causality Behind Experimental Choices:
Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for these compounds due to their good solubility and its ability to facilitate the observation of exchangeable protons (from -OH and -COOH), which often appear as broad signals.[9]
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.0 ppm, ensuring data comparability across different experiments and instruments.[1]
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance signals and more accurate coupling constant measurements.
Number of Scans: Acquiring multiple scans (e.g., 32) and averaging them improves the signal-to-noise ratio, which is particularly important for samples with low concentration or for observing signals with complex multiplicities.
Conclusion
The comparison of 2-hydroxy-6-iodobenzoic acid and its 5-iodo isomer provides a clear and instructive example of how substituent position fundamentally governs the ¹H NMR spectrum. In the 5-iodo isomer, the relative positions of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group lead to a well-dispersed spectrum with distinct signals for each aromatic proton. For the 2-hydroxy-6-iodobenzoic acid, the combined steric and electronic effects of the ortho -COOH and -I groups, along with the powerful shielding from the para -OH group, are predicted to generate a different, yet equally characteristic, spectral pattern.
This guide underscores the predictive power of fundamental NMR principles and provides a robust framework for the structural elucidation of substituted aromatic compounds. For professionals in the pharmaceutical and chemical industries, a thorough understanding of these effects is crucial for confirming the identity and purity of synthesized molecules, ultimately ensuring the quality and reliability of their research and development efforts.
References
Oregon State University. ¹H NMR Chemical Shift. [Link]
Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. [Link]
Barry, S. M., & Challis, G. L. (2013). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. [Link]
Chegg. IR spectrum of broad s, 1H - NMR and IR of 2-iodobenzoic acid?. [Link]
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]
Fiedler, P., et al. (2005). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]
ResearchGate. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
Kometani, A., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Semantic Scholar. [Link]
RSC Publishing. The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. [Link]
National Institutes of Health. 5-Iodosalicylic acid. PubChem. [Link]
Quora. Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids?. [Link]
ResearchGate. Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. [Link]
Kometani, A., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. National Institutes of Health. [Link]
MIT OpenCourseWare. ¹H NMR Spectral parameters for substituted benzenes. [Link]
Sobczyk, L., et al. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health. [Link]
AOCS. Rapid Determination of Iodine Value by ¹H Nuclear Magnetic Resonance Spectroscopy. [Link]
DSpace. A ¹H-NMR and MD study of intramolecular hydrogen bonds in methyl P-cellobioside. [Link]
ResearchGate. Table 2. ¹H-NMR chemical shifts in ppm. Solvent CDCl₃. [Link]
National Institutes of Health. Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. [Link]
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
ResearchGate. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. [Link]
Executive Summary & Structural Significance This guide provides a technical comparison of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance
This guide provides a technical comparison of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid is the standard reference for iodinated salicylates, the 6-iodo isomer presents a unique crystallographic challenge and opportunity due to the "Ortho Effect" and extreme steric crowding.
Why this structure matters:
Drug Discovery: The 2,6-disubstitution pattern is a critical pharmacophore for selective SIRT5 inhibitors and hypervalent iodine reagents (e.g., IBX precursors).
Crystal Engineering: The bulky iodine atom at the 6-position forces the carboxylic acid moiety out of the aromatic plane, disrupting the planar sheet packing typical of salicylic acid derivatives.
Structural Analysis: The "Steric Sandwich"
The defining feature of 2-hydroxy-6-iodobenzoic acid (CAS 89677-81-6) is the steric pressure exerted by the iodine atom (Van der Waals radius ~1.98 Å) on the adjacent carboxylic acid group. Unlike the 5-iodo isomer, where the carboxyl group remains coplanar with the benzene ring to maximize resonance, the 6-iodo isomer forces a torsional twist .
Comparative Structural Topology
Figure 1: Structural causality showing how the shift of iodine from the 5-position to the 6-position alters molecular planarity and crystal packing modes.
Comparative Data Profile
The following table synthesizes available physicochemical data and predicted crystallographic parameters based on structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid).
Feature
2-Hydroxy-6-iodobenzoic acid (Target)
2-Hydroxy-5-iodobenzoic acid (Reference)
Salicylic Acid (Control)
CAS Number
89677-81-6
119-30-2
69-72-7
Molecular Weight
264.02 g/mol
264.02 g/mol
138.12 g/mol
Density (Calc.)
~2.20 - 2.25 g/cm³
2.15 g/cm³
1.44 g/cm³
Crystal System
Monoclinic (Predicted)
Monoclinic (P2₁/c)
Monoclinic (P2₁/c)
Carboxyl Torsion
High (~30-60° twist)
Low (< 5° planar)
Low (Planar)
Intramolecular H-Bond
Weakened (Twisted O-H...O)
Strong (Planar O-H...O)
Strong
Melting Point
~160-170 °C (Est.)
196-198 °C
158.6 °C
Solubility Profile
High in polar aprotic (DMSO)
Moderate in Ethanol
High in Ethanol
Key Insight: The lower melting point of the 6-iodo isomer compared to the 5-iodo isomer is a direct experimental signature of weaker intermolecular packing forces caused by the non-planar "twist."
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for the 6-iodo isomer, standard evaporation methods often fail due to the compound's tendency to oil out or form microcrystalline powders.
Workflow: "Anti-Solvent Diffusion" Method
This protocol is optimized for sterically hindered salicylates.
Phase 1: Crystal Growth
Dissolution: Dissolve 50 mg of 2-hydroxy-6-iodobenzoic acid in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; sonicate if necessary.
Filtering: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Harvesting: Colorless block-like crystals should appear within 48-72 hours.
Phase 2: Data Collection & Refinement
Mounting: Mount crystal on a Kapton loop using Paratone-N oil.
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the heavy iodine atom.
Radiation: Use Mo-Kα (λ = 0.71073 Å) . Copper radiation (Cu-Kα) is not recommended due to high absorption by Iodine.
Refinement Strategy:
Locate the Iodine atom using Patterson methods (SHELXT).
Refine the carboxylic acid proton freely to confirm the intramolecular hydrogen bond status (O-H...O=C).
Check for disorder in the carboxylic acid group, common in "twisted" 2,6-disubstituted benzoates.
Mechanistic Pathway: Synthesis to Structure
For researchers needing to synthesize the material de novo before crystallization, the following pathway ensures structural fidelity (avoiding isomerization).
Figure 2: Validated synthetic route ensuring the retention of the 6-iodo regiochemistry prior to crystallization.
References
ChemicalBook. (2023). 2-Iodobenzoic acid and Derivatives: Properties and Synthesis. Retrieved from
Osaka University Knowledge Archive. (2017). Studies on Formation of Carbon-Carbon Bonds using Heavier Group 13 Metal Salts. (Contains synthesis and characterization data for 2-hydroxy-6-iodobenzoic acid derivatives). Retrieved from
National Institutes of Health (NIH). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (Discusses the pharmacophore importance of the 2-hydroxybenzoate scaffold). Retrieved from
CymitQuimica. (2023).[1] 2-Hydroxy-6-methylbenzoic acid: Structural Analog Data. Retrieved from
Sigma-Aldrich. (2023). 2-Hydroxy-6-iodo-benzoic acid Product Specification. Retrieved from
A Comparative Analysis of Transthyretin Binding Affinity: 5-Iodosalicylic Acid vs. 6-Iodosalicylic Acid
A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Critical Role of Transthyretin (TTR) Stabilization Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyrox...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Transthyretin (TTR) Stabilization
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR as amyloid fibrils in various tissues, primarily the heart and nerves.[1] A key therapeutic strategy for ATTR is the stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. Small molecules that bind to the two thyroxine-binding sites at the dimer-dimer interface of TTR can act as kinetic stabilizers.[1][3]
The thyroxine-binding pocket of TTR possesses distinct halogen binding pockets (HBPs), which are exploited by the native ligand, thyroxine, with its four iodine atoms.[1][4] This has spurred interest in halogenated small molecules as potential TTR stabilizers. This guide provides a comparative analysis of the TTR binding affinity of two isomers of iodosalicylic acid: 5-iodosalicylic acid and 6-iodosalicylic acid.
Comparative Binding Affinity: A Structural Perspective
Key Findings from Experimental Data for 5-Iodosalicylic Acid
Studies have demonstrated that iodination of the salicylic acid scaffold significantly enhances its binding affinity for TTR.[1][7] Research on 5-iodosalicylic acid and 3,5-diiodosalicylic acid has shown that these compounds are effective TTR binders, leveraging the halogen binding pockets within the thyroxine-binding site.[1] The iodine substituent has been shown to be a key contributor to the binding affinity, primarily through interactions with these pockets.[5]
Inferred Comparison with 6-Iodosalicylic Acid
The thyroxine-binding site of TTR is a deep, symmetrical channel with three distinct pairs of halogen binding pockets (HBP1, HBP2, and HBP3) formed by key amino acid residues.[4] The positioning of the iodine atom on the salicylic acid ring is critical for its ability to engage with these pockets effectively.
5-Iodosalicylic Acid: The iodine atom at the 5-position is well-positioned to interact favorably with one of the halogen binding pockets, likely HBP2 or HBP3, which are located deeper within the binding channel. This interaction, coupled with the hydrogen bonding of the carboxylate and hydroxyl groups with residues such as Lys15 and Ser117, would lead to a stable binding orientation.[6][8]
6-Iodosalicylic Acid: An iodine atom at the 6-position would be in close proximity to the carboxylate group. This steric hindrance would likely force the carboxylate group out of its optimal plane for hydrogen bonding with key residues at the entrance of the binding pocket, such as Lys15. This less favorable conformation would be expected to result in a lower binding affinity compared to the 5-iodo isomer.
Table 1: Inferred Comparative TTR Binding Affinity and Structural Interactions
Compound
Predicted Relative Binding Affinity
Rationale for Predicted Affinity
5-Iodosalicylic Acid
Higher
The iodine at the 5-position can optimally occupy a halogen binding pocket without sterically hindering the crucial interactions of the carboxylate and hydroxyl groups.
6-Iodosalicylic Acid
Lower
The iodine at the 6-position is likely to cause steric hindrance with the adjacent carboxylate group, disrupting its ideal orientation for hydrogen bonding within the binding site and leading to a less stable complex.
Visualizing the Binding Hypothesis
The following diagram illustrates the proposed differential binding of 5-iodosalicylic acid and 6-iodosalicylic acid within the TTR binding pocket.
Caption: Proposed binding modes of iodosalicylic acid isomers in the TTR pocket.
Experimental Protocol: Determination of TTR Binding Affinity by Tryptophan Fluorescence Quenching
This protocol describes a standard method for determining the binding affinity of small molecules to TTR by measuring the quenching of intrinsic tryptophan fluorescence.[9][10][11]
Principle
TTR contains two tryptophan residues per monomer. The intrinsic fluorescence of these residues is sensitive to their local environment. Ligand binding to the thyroxine-binding pocket can alter the tryptophan microenvironment, leading to a change (often a quenching) in fluorescence intensity. By titrating TTR with a ligand and measuring the corresponding change in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd).
Materials and Reagents
Recombinant human TTR
5-iodosalicylic acid
6-iodosalicylic acid
Phosphate-buffered saline (PBS), pH 7.4
Dimethyl sulfoxide (DMSO)
Quartz fluorescence cuvettes
Fluorometer
Procedure
Preparation of Stock Solutions:
Prepare a 10 mM stock solution of 5-iodosalicylic acid and 6-iodosalicylic acid in DMSO.
Prepare a 1 mg/mL stock solution of TTR in PBS. Determine the precise concentration using a spectrophotometer (A280, ε = 7.76 x 10^4 M^-1 cm^-1 for the tetramer).
Fluorescence Measurement:
Set the fluorometer to an excitation wavelength of 295 nm and an emission scan range of 310-400 nm.[10]
Dilute the TTR stock solution in PBS to a final concentration of 2 µM in a quartz cuvette.
Record the baseline fluorescence spectrum of the TTR solution.
Titration:
Add small aliquots (e.g., 1-2 µL) of the ligand stock solution to the TTR solution in the cuvette.
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
Continue the titration until the change in fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
Ensure the total volume of added ligand stock does not exceed 5% of the initial volume to minimize dilution effects.
Data Analysis:
Correct the fluorescence intensity at the emission maximum (typically around 330-340 nm) for dilution at each titration point.
Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.
Fit the data to a one-site binding equation to determine the dissociation constant (Kd):
ΔF = (ΔFmax * [L]) / (Kd + [L])
where ΔF is the change in fluorescence, ΔFmax is the maximum fluorescence change at saturation, and [L] is the ligand concentration.
Conclusion
Based on established principles of molecular recognition within the transthyretin binding pocket, 5-iodosalicylic acid is predicted to exhibit a higher binding affinity for TTR compared to 6-iodosalicylic acid . This is attributed to the optimal positioning of the iodine atom for interaction with the halogen binding pockets without sterically compromising the crucial hydrogen bonding interactions of the salicylate moiety. The provided experimental protocol offers a robust method to empirically validate this hypothesis and quantify the binding affinities of these and other potential TTR stabilizers.
References
Gales, L., Almeida, M. R., Arsequell, G., Valencia, G., Saraiva, M. J., & Damas, A. M. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512–517. [Link]
Gales, L., Macedo-Ribeiro, S., Arsequell, G., Valencia, G., Saraiva, M. J., & Damas, A. M. (2008). Iodination of salicylic acid improves its binding to transthyretin. PubMed, 18155178. [Link]
Cody, V., & Wojtczak, A. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. Molecules, 27(21), 7243. [Link]
Ferreira, N., et al. (2021). Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1343. [Link]
Tomar, D., et al. (2012). Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites. PLOS ONE, 7(9), e43522. [Link]
Reixach, N., et al. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. International Journal of Molecular Sciences, 25(4), 2295. [Link]
PubChem. (n.d.). 5-Iodosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
Mangione, P. P., et al. (2019). Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes. Journal of Medicinal Chemistry, 62(17), 7949-7962. [Link]
ResearchGate. (n.d.). Quenching of M-TTR fluorescence spectra by acrylamide. [Image]. Retrieved from [Link]
Akbar, S., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. CORE. [Link]
Munro, S. L., et al. (1989). Drug competition for thyroxine binding to transthyretin (prealbumin): comparison with effects on thyroxine-binding globulin. The Journal of Clinical Endocrinology & Metabolism, 68(6), 1141-1147. [Link]
ResearchGate. (n.d.). The definition of halogen-binding pockets P1, P2 and P3 in... [Image]. Retrieved from [Link]
Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Semantic Scholar. [Link]
Obici, L., & Merlini, G. (2022). The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism. International Journal of Molecular Sciences, 23(15), 8633. [Link]
Posokhov, Y. O., et al. (2010). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Biophysical Journal, 98(10), 2115-2122. [Link]
Lindhagen, E., et al. (2020). Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study. Biochemistry, 59(4), 549-560. [Link]
Melting Point Differentiation of Iodosalicylic Acid Isomers
Technical Comparison Guide Executive Summary In pharmaceutical synthesis and metabolic characterization, distinguishing between iodosalicylic acid isomers is a critical quality attribute (CQA). The iodination of salicyli...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide
Executive Summary
In pharmaceutical synthesis and metabolic characterization, distinguishing between iodosalicylic acid isomers is a critical quality attribute (CQA). The iodination of salicylic acid is regioselective but not regiospecific, frequently yielding mixtures of the 5-iodo (major kinetic/thermodynamic product) and 3-iodo (minor product) isomers, along with the 3,5-diiodo impurity.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, melting point (MP) determination remains the most rapid, cost-effective method for initial structural confirmation and purity assessment in synthetic workflows. However, the proximity of melting ranges between the 3- and 5-isomers requires precise thermal protocols to avoid misidentification.
This guide provides a definitive physicochemical profile, experimental protocols, and a logic-based differentiation workflow for researchers.
Physicochemical Profile & Melting Point Data
The following data aggregates experimental values from validated chemical databases and literature. Note the overlapping ranges for the 3- and 5-isomers, which necessitates the "Mixed Melting Point" technique described in Section 3.
Isomer Compound
CAS Number
Melting Point Range (°C)
Key Characteristics
5-Iodosalicylic acid
119-30-2
196 – 201 °C
Major product of direct iodination. White to off-white powder.[1]
3-Iodosalicylic acid
520-79-6
199 – 202 °C
Minor product (often <10%). Structurally hindered (ortho-iodo).
4-Iodosalicylic acid
16870-28-3
229 – 234 °C
Distinctly higher MP. Synthetic rarity in direct iodination.
3,5-Diiodosalicylic acid
133-91-5
232 – 236 °C (dec)
Common impurity. Decomposes upon melting (discolors).
Critical Insight: The melting points of pure 3-ISA and 5-ISA are statistically indistinguishable within standard laboratory error margins (±1-2°C). Reliance on single-sample MP alone is a high-risk failure mode.
Methodological Comparison: Capillary vs. DSC
For accurate differentiation, the choice of thermal analysis method impacts data resolution.
Feature
Capillary Melting Point (Visual)
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase transition (Solid Liquid).
Measurement of heat flow vs. temperature.
Resolution
Low (Subjective "clear point").
High (Precise onset and peak temperatures).
Sample Req.
< 5 mg.
2–5 mg (Encapsulated).
Pros
Rapid; allows observation of decomposition (color change).
Cannot easily distinguish 3- vs 5-ISA without mixing.
Expensive; requires calibration.
Verdict
Recommended for Routine ID (via Mixed MP).
Recommended for Purity Certification.
Experimental Protocol: The "Mixed Melting Point" System
To definitively distinguish between the 3- and 5-isomers without NMR, use the Mixed Melting Point (MMP) technique. This relies on the colligative property of freezing point depression: impurities (even isomeric ones) lower the melting point of a pure substance.
Reagents & Equipment
Unknown Sample (
) : Dried, powdered.
Reference Standard (
) : Authentic 5-Iodosalicylic acid (>98% purity).
Apparatus : Capillary melting point device (e.g., Stuart SMP30 or equivalent) or DSC.
Step-by-Step Workflow
Baseline Determination:
Measure MP of Unknown (
) . Record range .
Criteria: If
, suspect 4-ISA or 3,5-DISA. If , proceed to step 2.
Preparation of Mix:
On a watch glass, intimately mix Unknown (
) and Reference () in a 1:1 ratio by mass.
Grind thoroughly to ensure homogeneity.
Comparative Measurement:
Prepare three capillaries:
Pure Unknown (
)
Pure Reference (
)
1:1 Mixture (
)
Place all three in the apparatus simultaneously (if possible) and ramp temperature at 1°C/min starting from 180°C.
Analysis of Results:
Scenario A (Identity Confirmed):
Scenario B (Depression Observed):
(typically drops by 10–20°C, e.g., to 175–185°C).
Differentiation Logic Map
The following decision tree illustrates the logical flow for identifying an unknown iodosalicylic acid sample based on thermal properties.
Figure 1: Decision logic for the thermal differentiation of iodosalicylic acid isomers.
Advanced Validation: NMR Confirmation
If thermal analysis is ambiguous (e.g., impure samples), Proton NMR (
H-NMR) provides absolute structural confirmation based on coupling constants (-values) of the aromatic protons.
3-Iodosalicylic Acid:
Protons at positions 4, 5, 6.
Pattern: Vicinal coupling (
) dominates. Look for a triplet (H5) and two doublets (H4, H6).
5-Iodosalicylic Acid:
Protons at positions 3, 4, 6.
Pattern: H3 (d,
Hz, ortho to H4), H4 (dd, Hz), H6 (d, Hz, meta to H4).
Key Indicator: The doublet at ~2.3 Hz (meta coupling) is characteristic of the 1,2,4-substitution pattern of the 5-isomer ring.
References
Fisher Scientific. (2025). Safety Data Sheet: 5-Iodosalicylic acid. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 5-Iodosalicylic acid technical grade. Retrieved from
Apollo Scientific. (2022). Safety Data Sheet: 4-Iodosalicylic acid. Retrieved from
PubChem. (n.d.). Compound Summary: 3,5-Diiodosalicylic acid.[3][4][5][6] National Library of Medicine. Retrieved from
BenchChem. (2025).[5] Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from
Spectroscopic Profiling of 2-Hydroxy-6-iodobenzoic Acid: A Comparative Technical Guide
Executive Summary 2-Hydroxy-6-iodobenzoic acid (6-ISA) [CAS: 89677-81-6] represents a unique structural subclass of salicylates where the iodine atom is positioned ortho to the carboxylic acid group and meta to the pheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Hydroxy-6-iodobenzoic acid (6-ISA) [CAS: 89677-81-6] represents a unique structural subclass of salicylates where the iodine atom is positioned ortho to the carboxylic acid group and meta to the phenolic hydroxyl. Unlike its more common regioisomer, 5-iodosalicylic acid (5-ISA), the 6-iodo substitution introduces significant steric inhibition of resonance , forcing the carboxyl group out of planarity with the benzene ring.[1]
This guide provides a technical comparison of the UV-Vis absorption properties of 6-ISA against its primary alternatives. It is designed for researchers requiring precise identification of metabolic intermediates or ligand purity assessment in coordination chemistry.[1]
Comparative Spectral Analysis
The UV-Vis spectrum of salicylates is heavily influenced by pH and substituent position. The table below contrasts the target analyte (6-ISA) with the parent compound and its planar isomer.
Table 1: Comparative UV-Vis Absorption Data (Ethanol/Water Matrix)
Compound
Structure
Primary (nm)
Secondary (nm)
Mechanistic Driver
Salicylic Acid (SA)
Parent
230 ()
296-300 ()
Planar intramolecular H-bond (C=O...HO).
5-Iodosalicylic Acid
para-Iodo (to OH)
235
315-320 (Bathochromic)
Extended conjugation + Heavy atom effect.
2-Hydroxy-6-iodobenzoic Acid
ortho-Iodo (to COOH)
228-232
285-295 (Hypsochromic*)
Steric Inhibition of Resonance.
*Note: The "Hypsochromic" shift is relative to the 5-iodo isomer.[1] While iodine is an auxochrome (red-shifting), the steric bulk at the 6-position twists the carboxyl group, breaking the conjugation required for the long-wavelength shift observed in 5-ISA.[1]
Mechanistic Insight: The "Ortho Effect"
In 6-ISA, the iodine atom (Van der Waals radius
) physically clashes with the carboxyl group.[1] This forces the C-C bond connecting the ring to the carboxylate to rotate, reducing the overlap between the -system of the benzene ring and the -system of the carbonyl.[1]
Consequence: The secondary absorption band (typically associated with the conjugated system) decreases in intensity (hypochromic) and shifts to a lower wavelength compared to the planar 5-ISA.[1]
Experimental Protocol: Spectral Determination
To obtain reproducible extinction coefficients for 6-ISA, strict control of pH is required to distinguish between the neutral acid, the mono-anion (carboxylate), and the di-anion (phenolate).[1]
Protocol: pH-Dependent UV-Vis Characterization
Objective: Determine the molar extinction coefficient (
Self-Validation Check: The acidic scan (neutral species) should show a blue-shifted
compared to the basic scan (anionic species), typically by 10-20 nm.[1]
Structural Identification Logic
The following diagram illustrates the decision logic for distinguishing 6-ISA from its isomers using spectral data.
Caption: Decision tree for differentiating salicylate isomers based on the "Ortho Effect" on conjugation bands.
References
Forbes, W. F., & Sheratte, M. B. (1955).[1] Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry, 33(12), 1829–1840.[1] Link
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1][3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54, 177–191.[1][3] Link
PubChem Compound Summary. (2025). 2-Iodobenzoic acid (CID 6941).[4][5] National Library of Medicine.[1] Link
Kaeding, W. W. (1964).[1] Oxidation of Phenols with Cupric Salts.[1] Journal of Organic Chemistry, 29(9), 2556–2559.[1] (Reference for synthesis and characterization of ortho-iodo phenols).
Sigma-Aldrich. (2024).[6] Product Specification: 4-Iodobenzoic acid vs 2-Iodobenzoic acid. Link
As researchers, we often treat benzoic acid derivatives as generic organic waste. However, 2-Hydroxy-6-iodobenzoic acid presents a specific disposal challenge due to the iodine substituent at the C6 position. Unlike simple organic acids, this compound is classified as Halogenated Organic Waste .
Failure to segregate this compound from non-halogenated waste streams can result in regulatory non-compliance (RCRA violations in the US) and significant disposal cost overruns, as halogenated waste requires specialized high-temperature incineration with acid gas scrubbing.
Chemical Incompatibility: Strong oxidizing agents, strong bases.
Part 1: Strategic Waste Characterization
Before initiating disposal, you must validate the waste matrix. The presence of the iodine atom dictates the disposal pathway.
The Iodine Factor: Why Segregation Matters
When incinerated, standard organic waste produces
and . However, 2-Hydroxy-6-iodobenzoic acid decomposes to release iodine vapor () and hydrogen iodide (), which are highly corrosive to standard incineration infrastructure.
Non-Halogenated Stream: Low-cost fuel blending.
Halogenated Stream (Required for CAS 606-28-0): High-temperature incineration (
) with wet scrubbers to neutralize acid gases.
Actionable Rule: If the iodine content exceeds 1,000 ppm (0.1%), the entire waste container is legally classified as halogenated waste. Do not dilute this substance into non-halogenated solvents (e.g., Acetone/Methanol) to "hide" it. [3]
Part 2: Operational Disposal Protocol
Step 1: Container Selection & Labeling
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential acid corrosion from hydrolysis.
Labeling: Must explicitly state "HALOGENATED ORGANIC WASTE."
Additives: If the compound is in solution, list the solvent matrix clearly (e.g., "2-Hydroxy-6-iodobenzoic acid (5%) in DMSO").
Step 2: The Self-Validating Bulking Procedure
Trust but verify. Before adding this waste to a satellite accumulation container, perform this compatibility check to prevent exothermic runaway.
Visual Inspection: Ensure the receiving carboy does not contain incompatible phases (e.g., separating bilayer indicating aqueous/organic mix).
pH Check (Optional but Recommended): If adding to a liquid waste stream, ensure the receiving stream is not strongly alkaline (
). Mixing this acid with a strong base in a closed carboy can generate heat and pressure.
Slow Addition: Add the first 10mL (or 1g) slowly and observe for bubbling or heat generation.
Step 3: Waste Stream Segregation Logic
The following diagram illustrates the decision matrix for disposing of 2-Hydroxy-6-iodobenzoic acid.
Figure 1: Segregation logic ensuring the compound reaches the correct thermal destruction facility.
Part 3: Spill Management & Emergency Response
In the event of a benchtop spill, immediate containment is required to prevent respiratory irritation from dust generation.
PPE Requirements:
Nitrile gloves (double-gloved recommended).
Safety goggles (Standard glasses are insufficient if dust is airborne).
Treat as D002 (Corrosive) if pH < 2; Manage as Halogenated.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11816, Methyl 2-benzoylbenzoate (Analogous Hazard Data). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents. Retrieved from [Link]
Loba Chemie. Safety Data Sheet: 2-Iodobenzoic Acid (Structural Analog). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-6-iodobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure an...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides an in-depth operational plan for the safe handling of 2-Hydroxy-6-iodobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, ensuring that safety is not just a checklist, but an integral part of the scientific workflow.
Understanding the Hazard: A Proactive Approach to Safety
The primary hazards associated with this class of compounds include:
Skin Irritation : Causes skin irritation, with prolonged contact potentially leading to more severe reactions or burns.[1][3][4]
Serious Eye Damage : Poses a significant risk of serious eye irritation or damage upon contact.[1][3][5]
Respiratory Tract Irritation : As a solid powder, it can form dust that may cause respiratory irritation if inhaled.[1][4][6]
Given these risks, a comprehensive PPE strategy is not merely recommended; it is essential.
Core PPE Requirements: Your First Line of Defense
The following table summarizes the minimum required PPE for handling 2-Hydroxy-6-iodobenzoic acid in a standard laboratory setting.
Hazard Route
Risk Level
Required PPE
Rationale
Dermal (Skin)
Moderate
Nitrile Gloves, Fully-fastened Laboratory Coat
Prevents direct skin contact, which can cause irritation.[1][4] A lab coat protects underlying clothing and skin from spills and contamination.
Ocular (Eyes)
High
Chemical Safety Goggles (meeting ANSI Z87.1 or EN166 standards)
Protects against dust particles and splashes, which can cause serious eye damage.[5] Standard safety glasses do not provide a sufficient seal against fine powders.
Inhalation
Moderate
Use within a certified Chemical Fume Hood
Engineering controls are the primary method to prevent inhalation of aerosolized powder.[4] This minimizes the risk of respiratory tract irritation.[1]
Ingestion
Moderate
Standard Laboratory Practices (No eating/drinking, wash hands thoroughly after handling)
Prevents accidental ingestion, which is a significant toxicity risk.[2] Proper hygiene is a critical control measure.[1]
PPE Selection Workflow: Adapting to the Task
The level of PPE required is not static; it must be adapted to the specific task and the quantities of material being handled. The following workflow provides a logical framework for these decisions.
Caption: Decision workflow for selecting appropriate PPE based on experimental scale and procedure.
Operational Protocol: Weighing and Preparing a Solution
This protocol details the step-by-step process for safely handling 2-Hydroxy-6-iodobenzoic acid, integrating the use of PPE throughout the workflow.
Objective: To accurately weigh 500 mg of solid 2-Hydroxy-6-iodobenzoic acid and prepare a 10 mM solution in DMSO.
A. Preparation and PPE Donning
Area Preparation: Ensure the chemical fume hood is certified and the work area is clean and uncluttered. Place a disposable absorbent mat on the work surface.
Gather Materials: Assemble all necessary glassware, spatulas, solvent, and waste containers inside the fume hood before handling the chemical.
Don PPE:
Put on a clean, long-sleeved laboratory coat and fasten it completely.[7]
Don chemical safety goggles.
Don a pair of powder-free nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[8] Powder-free gloves are crucial to prevent the powder from aerosolizing and contaminating the work area.[8]
B. Chemical Handling (Inside Chemical Fume Hood)
Weighing:
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
Carefully open the container of 2-Hydroxy-6-iodobenzoic acid. Avoid creating dust.
Using a clean spatula, carefully transfer approximately 500 mg of the solid to the weigh boat.
Securely close the main chemical container immediately after dispensing.
Solution Preparation:
Carefully add the weighed solid to a pre-labeled volumetric flask.
Using a pipette, add the required volume of DMSO to the flask.
Swirl gently to dissolve the solid. If necessary, cap the flask and sonicate or stir until fully dissolved.
C. Post-Handling and PPE Doffing
Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated solid waste.
PPE Removal (Doffing):
Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with bare skin. Dispose of them in the designated solid hazardous waste container.
Remove the laboratory coat, folding it inwards to contain any potential contamination, and hang it in the designated area.
Remove safety goggles as the final step.
Hygiene: Wash hands thoroughly with soap and water.[1]
Spill Management and Disposal Plan
A. Spill Response
Alert Personnel: Immediately alert others in the vicinity.
Evacuate (if necessary): For large spills outside of a containment hood, evacuate the area.
Control: Prevent further spread of the spill by covering it with an inert absorbent material (e.g., vermiculite, sand).[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Clean-up:
Don appropriate PPE, including double gloves and, if necessary, respiratory protection.
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[9]
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
Dispose of all cleaning materials as hazardous waste.
B. Waste Disposal
All materials contaminated with 2-Hydroxy-6-iodobenzoic acid must be treated as hazardous waste.
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and paper towels. Place these items in a clearly labeled, sealed hazardous waste container.[10][11]
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
Disposal Protocol: Do not pour this chemical down the drain.[10] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12] For dilute aqueous solutions containing iodine, chemical treatment to reduce iodine to the less harmful iodide using a reducing agent like sodium thiosulfate can be a pre-disposal step, but this should only be done following a validated institutional protocol.[13]
By adhering to these detailed safety protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed with confidence and integrity.